3-Dimethylaminomethyl-benzylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVDYPSBXVIIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585491 | |
| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246258-97-9 | |
| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Dimethylaminomethyl-benzylamine: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of 3-Dimethylaminomethyl-benzylamine (CAS No: 246258-97-9), a disubstituted aromatic amine. Due to a notable absence of comprehensive experimental data in publicly accessible literature, this document combines confirmed structural information with estimated physicochemical properties derived from closely related isomers and analogous compounds. Furthermore, a generalized synthetic protocol is proposed based on established methodologies for similar chemical entities. This guide also addresses the current void in the understanding of this compound's biological activity and its potential role in signaling pathways, highlighting an opportunity for novel research.
Chemical Identity and Structure
This compound is an organic compound featuring a benzene ring substituted with a dimethylaminomethyl group and a benzylamine group at the meta position.
-
IUPAC Name: [3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine[1]
-
CAS Number: 246258-97-9[2]
-
Molecular Formula: C₁₀H₁₆N₂[2]
-
Molecular Weight: 164.25 g/mol [2]
-
Canonical SMILES: CN(C)CC1=CC=CC(=C1)CN
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source/Basis |
| Physical State | Liquid (estimated) | Based on similar benzylamine derivatives. |
| Boiling Point | Not available | - |
| Melting Point | Not available | The dihydrochloride salt is a solid.[1] |
| Density | Not available | - |
| Solubility | Not available | Likely soluble in organic solvents. |
| pKa | Not available | Expected to have two pKa values for the two amine groups. |
Spectroscopic Data
No experimental spectra for this compound have been identified in public databases. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals expected in the range of 7.0-7.4 ppm. The meta-substitution pattern will lead to a complex splitting pattern.
-
Benzyl CH₂ (adjacent to NH₂): A singlet expected around 3.8-4.0 ppm.
-
Benzyl CH₂ (adjacent to N(CH₃)₂): A singlet expected around 3.4-3.6 ppm.
-
N(CH₃)₂ Protons: A singlet expected around 2.2-2.4 ppm, integrating to 6 protons.
-
NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Multiple signals expected in the range of 125-140 ppm.
-
Benzyl CH₂ (adjacent to NH₂): A signal expected around 45-50 ppm.
-
Benzyl CH₂ (adjacent to N(CH₃)₂): A signal expected around 60-65 ppm.
-
N(CH₃)₂ Carbons: A signal expected around 45 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretching (Aromatic): Peaks typically observed just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks typically observed just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 164.
-
Major Fragmentation Pathways: Expect benzylic cleavage to be a dominant fragmentation pathway. Common fragments would include the loss of the aminomethyl group or the dimethylaminomethyl group, leading to characteristic fragment ions.
Experimental Protocols
Proposed Synthesis: Reductive Amination
While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible and common method for its preparation would be the reductive amination of 3-(dimethylaminomethyl)benzaldehyde with ammonia.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Imine Formation: Dissolve 3-(dimethylaminomethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a solution of ammonia (excess, e.g., 7N in methanol) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Make the aqueous solution basic with the addition of a suitable base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Note: This is a generalized protocol and would require optimization for yield and purity.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no available information in scientific literature or databases regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other benzylamines, some of which exhibit biological activities, suggests that this compound could be a candidate for screening in various assays. However, any such potential is purely speculative at this time.
The workflow for investigating the biological potential of a novel compound like this compound would typically follow the path outlined below.
References
An In-Depth Technical Guide to 3-Dimethylaminomethyl-benzylamine (CAS 246258-97-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Dimethylaminomethyl-benzylamine, a diamine compound with potential applications in chemical synthesis and research. This document consolidates available data on its chemical and physical properties, safety information, and a plausible synthetic route.
Chemical and Physical Properties
This compound, with the CAS number 246258-97-9, is a substituted benzylamine derivative.[1][2] Its core structure consists of a benzene ring substituted with a dimethylaminomethyl group and an aminomethyl group at the meta position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 246258-97-9 |
| IUPAC Name | (3-((Dimethylamino)methyl)phenyl)methanamine |
| Synonyms | N,N-dimethyl-1-(3-(aminomethyl)phenyl)methanamine, 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol [2] |
| InChI Key | VOVDYPSBXVIIAH-UHFFFAOYSA-N[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Purity | 97% | [3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of similar benzylamines is through reductive amination .[4][5][6][7] This approach would involve the reaction of a corresponding aldehyde with an amine in the presence of a reducing agent.
A logical synthetic pathway for this compound would start from 3-(dimethylaminomethyl)benzaldehyde. This aldehyde can be reacted with ammonia under reductive amination conditions to yield the final product.
Proposed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-(dimethylaminomethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a solution of ammonia in methanol (e.g., 2 M solution, 1.5-2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at 0 °C. Sodium cyanoborohydride (NaBH3CN) is also a suitable reducing agent for this transformation.[6]
-
Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Applications
Currently, there is a notable absence of published research detailing the specific biological activities or applications of this compound. However, the benzylamine scaffold is present in a variety of biologically active molecules. For instance, some benzylamine derivatives have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.[8] It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex molecules for drug discovery and development. Its bifunctional nature, possessing both a primary and a tertiary amine, makes it a versatile synthon for creating diverse chemical libraries.
Diagram 2: Potential Research Applications
Caption: Potential research applications for this compound.
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it is an irritant and may be harmful by ingestion and inhalation.[9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.
Table 3: Hazard Information
| Hazard Statement | Description |
| Acute Effects | Irritant. May be harmful by ingestion and inhalation.[9] |
| Eye Contact | Causes eye irritation. Rinse cautiously with water for several minutes.[9] |
| Skin Contact | Causes skin irritation. Wash with generous quantities of running water.[9] |
| Inhalation | May cause respiratory irritation. Move person to fresh air. |
Handling and Storage:
-
Handling: Avoid prolonged exposure. Do not get in eyes, on skin, or on clothing. Use only in a chemical fume hood.[9]
-
Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place.[9]
First Aid Measures:
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Eyes: Rinse cautiously with water for at least 15 minutes, keeping eyes open. Seek medical attention.[9]
-
Skin: Wash with generous quantities of running water and non-abrasive soap. Seek medical attention.[9]
-
Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
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Ingestion: Seek immediate medical attention.[9]
Conclusion
This compound is a chemical compound with potential utility as a synthetic intermediate. While specific experimental and biological data are currently limited in the public domain, its structure suggests versatility for applications in medicinal chemistry and materials science. The proposed synthesis via reductive amination offers a viable route for its preparation. As with any chemical reagent, adherence to strict safety protocols during handling and use is paramount. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. This compound | 246258-97-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine [cymitquimica.com]
- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 5. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. matrixscientific.com [matrixscientific.com]
An In-depth Technical Guide to the Synthesis of 3-Dimethylaminomethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 3-Dimethylaminomethyl-benzylamine, a diamine of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the reductive amination of 3-cyanobenzaldehyde followed by the catalytic hydrogenation of the resulting nitrile intermediate. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid in the replication and optimization of this synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of the tertiary amine at the formyl group of 3-cyanobenzaldehyde via a reductive amination reaction. The subsequent step focuses on the reduction of the nitrile functional group to a primary amine, yielding the final product.
Experimental Protocols
Step 1: Synthesis of 3-(Dimethylaminomethyl)benzonitrile via Reductive Amination
This procedure details the conversion of 3-cyanobenzaldehyde to 3-(Dimethylaminomethyl)benzonitrile using a Leuckart-Wallach type reaction, which is a form of reductive amination.[1] This reaction utilizes dimethylformamide as both the amine source and a reducing agent in the presence of formic acid.[1]
Materials:
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3-Cyanobenzaldehyde
-
N,N-Dimethylformamide (DMF)
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Formic acid (85%)
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Sodium hydroxide (NaOH)
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Dichloromethane (CH2Cl2)
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-cyanobenzaldehyde (1.0 eq.) in N,N-dimethylformamide (3.0 eq.), add formic acid (2.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 140-160°C and maintain it at this temperature for 6-8 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Basify the mixture to a pH of 9-10 with a 2M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-(Dimethylaminomethyl)benzonitrile.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of the nitrile group in 3-(Dimethylaminomethyl)benzonitrile to a primary amine using catalytic hydrogenation. Raney Nickel is a commonly used catalyst for this transformation due to its high activity and selectivity.[2]
Materials:
-
3-(Dimethylaminomethyl)benzonitrile
-
Raney Nickel (slurry in water)
-
Ethanol
-
Ammonia solution (25% in water)
-
Hydrogen gas
-
High-pressure autoclave (Parr hydrogenator or similar)
-
Celite®
Procedure:
-
In a high-pressure autoclave, add a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol.
-
Add a solution of 3-(Dimethylaminomethyl)benzonitrile (1.0 eq.) in ethanol.
-
To suppress the formation of secondary amine byproducts, add an aqueous ammonia solution (10-20% by volume of the solvent).
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 30-50 bar.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by vacuum distillation to yield this compound.
Data Presentation
| Step | Starting Material | Key Reagents | Catalyst | Solvent | Reaction Conditions | Yield (Typical) | Reference |
| 1 | 3-Cyanobenzaldehyde | N,N-Dimethylformamide, Formic Acid | - | N,N-Dimethylformamide | 140-160°C, 6-8 h | 70-80% | [1] |
| 2 | 3-(Dimethylaminomethyl)benzonitrile | Hydrogen Gas, Ammonia | Raney Nickel | Ethanol | 60-80°C, 30-50 bar H₂, 4-6 h | 85-95% | [2][3] |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
References
Spectroscopic Profile of 3-Dimethylaminomethyl-benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Dimethylaminomethyl-benzylamine, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally-derived public data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines detailed, generalized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a 1,3-disubstituted benzene ring, a benzylic primary amine, and a benzylic tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 4H | Ar-H |
| ~ 3.85 | s | 2H | Ar-CH₂ -NH₂ |
| ~ 3.45 | s | 2H | Ar-CH₂ -N(CH₃)₂ |
| ~ 2.25 | s | 6H | N(CH₃ )₂ |
| ~ 1.60 | br s | 2H | NH₂ |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Quaternary Ar-C -CH₂NH₂ |
| ~ 139 | Quaternary Ar-C -CH₂N(CH₃)₂ |
| ~ 129 | Ar-C H |
| ~ 128 | Ar-C H |
| ~ 127 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 64 | Ar-C H₂-N(CH₃)₂ |
| ~ 46 | Ar-C H₂-NH₂ |
| ~ 45 | N(C H₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3010 - 3100 | Medium | Aromatic C-H stretch |
| 2900 - 3000 | Medium | Aliphatic C-H stretch |
| ~ 2750 - 2850 | Medium | C-H stretch (tertiary amine) |
| 1580 - 1650 | Medium to Strong | N-H bend (primary amine) |
| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |
| 1000 - 1250 | Medium | C-N stretch |
| 700 - 800 | Strong | Ar-H out-of-plane bend (m-disubstitution) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular Ion) |
| 147 | [M-NH₃]⁺ |
| 119 | [M-N(CH₃)₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 58 | [CH₂N(CH₃)₂]⁺ (Base Peak) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum on the same instrument. Key parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). Proton decoupling should be used.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for a less volatile sample.
-
For EI, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be a useful initial check.[1][2]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Physical and chemical properties of 3-Dimethylaminomethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminomethyl-benzylamine, with the CAS number 246258-97-9, is a substituted aromatic amine. Its structure, featuring a benzylamine core with a dimethylaminomethyl substituent at the meta position, makes it a molecule of interest for various applications in organic synthesis and potentially in the development of novel compounds with biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach, and safety considerations for this compound. Due to the limited availability of data in public domains, some properties and experimental details are based on structurally related compounds.
Physical and Chemical Properties
While specific experimental data for this compound is scarce, some general properties have been reported. The information available is summarized in the table below. For context, properties of the related compound N,N-Dimethylbenzylamine are also provided where available, as they may offer some indication of the expected characteristics.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | N,N-Dimethylbenzylamine (for comparison) | Source |
| CAS Number | 246258-97-9 | 103-83-3 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂ | C₉H₁₃N | [2] |
| Molecular Weight | 164.25 g/mol | 135.21 g/mol | [2] |
| Physical Form | Solid | Colorless to light yellow liquid | [1] |
| Boiling Point | Data not available | 180-183 °C | [3] |
| Melting Point | Data not available | -75 °C | [3] |
| Density | Data not available | 0.90 g/cm³ at 20 °C | [3] |
| Solubility | Data not available | 8 g/L in water | [3] |
| Vapor Pressure | Data not available | 2.4 hPa at 20 °C | [3] |
| Flash Point | Data not available | 55 °C | [3] |
| Autoignition Temperature | Data not available | 410 °C | [3] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of both a primary and a tertiary amine, as well as the aromatic ring.
-
Basicity: Like other amines, it is expected to be basic and will react with acids to form salts.
-
N-Alkylation and N-Acylation: The primary amine group is susceptible to reactions such as alkylation and acylation.
-
Reactions of the Tertiary Amine: The tertiary dimethylamino group can undergo quaternization reactions with alkyl halides.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the substitution pattern influenced by the existing activating groups.
-
Directed Ortho-Metalation: The dimethylaminomethyl group can direct ortho-lithiation when treated with strong bases like butyl lithium, allowing for further functionalization of the aromatic ring.[4]
Synthesis
A potential synthetic pathway for this compound could involve the reaction of 3-formyl-N,N-dimethylbenzylamine with ammonia or a protected form of ammonia, followed by reduction. Alternatively, starting from 3-(bromomethyl)benzylamine, a reaction with dimethylamine could yield the final product.
Below is a generalized workflow for the synthesis of a substituted N,N-dimethylbenzylamine, which could be adapted for this compound.
Figure 1: A generalized workflow for the synthesis of this compound via reductive amination.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public domain. Researchers wishing to prepare this compound would need to adapt general procedures for the synthesis of substituted benzylamines. A general protocol for reductive amination is provided below as a starting point.
General Protocol for Reductive Amination:
-
Imine Formation: Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). Add the amine (1-1.2 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise, maintaining a low temperature.
-
Work-up: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water or a dilute acid. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) would need to be optimized for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or any involvement in signaling pathways of this compound.
However, the broader class of substituted benzylamines and compounds containing the N,N-dimethylaminomethyl moiety have been investigated for a range of biological activities. For instance, some aminobenzylnaphthols have shown bioactivity against Candida albicans[5]. The biological effects of such compounds are often dependent on the overall substitution pattern of the molecule. Further research would be required to determine if this compound possesses any significant biological properties.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound is considered an irritant.[6] The toxicological properties of this compound have not been fully investigated.[6] Therefore, it should be handled with care in a well-ventilated area or a chemical fume hood.[6] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, the affected area should be rinsed immediately and thoroughly with water.[6]
Table 2: Hazard Information for this compound
| Hazard Statement | Precautionary Statement | Source |
| May be harmful by ingestion and inhalation. | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| Material is irritating to mucous membranes and upper respiratory tract. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. | [6] |
Conclusion
This compound is a chemical compound for which detailed experimental data is limited in the public domain. This guide has compiled the available information on its physical and chemical properties, proposed a plausible synthetic route based on established chemical reactions, and outlined the known safety considerations. Further experimental investigation is necessary to fully characterize this molecule and to explore its potential applications in research and development. Researchers should proceed with caution, employing standard laboratory safety practices when handling this compound.
References
- 1. This compound | 246258-97-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. N,N-Dimethylbenzylamine for synthesis 103-83-3 [sigmaaldrich.com]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
3-Dimethylaminomethyl-benzylamine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data for 3-Dimethylaminomethyl-benzylamine, a chemical intermediate. Given its primary application is in chemical synthesis, this guide focuses on its fundamental physicochemical properties rather than biological signaling pathways, for which there is limited public information.
Physicochemical Properties
The essential quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H16N2 | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| CAS Number | 246258-97-9 | [1][2] |
Logical Relationship of Core Properties
The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.
Caption: Core identifiers for this compound.
Experimental Protocols
As this compound is primarily a commercially available research chemical, detailed experimental protocols for its synthesis or use are typically proprietary to the manufacturers or are described in the context of specific research applications within scientific literature. For research use, it is recommended to refer to the supplier's documentation for handling and safety information.
Signaling Pathways and Biological Activity
There is no significant body of publicly available scientific literature to suggest that this compound has a well-characterized role in specific biological signaling pathways. Its utility is primarily as a building block in organic synthesis rather than as a bioactive molecule for drug development studies. Therefore, a diagram of signaling pathways is not applicable to this compound.
References
An In-depth Technical Guide to the Safety and Handling of 3-Dimethylaminomethyl-benzylamine
Disclaimer: Specific toxicological and experimental data for 3-Dimethylaminomethyl-benzylamine (CAS No. 246258-97-9) is limited in publicly available literature. This guide is therefore substantially based on safety data for the structurally related and well-documented compound N,N-Dimethylbenzylamine (BDMA), as well as established safety protocols for aromatic and corrosive amines. Researchers must exercise caution and apply sound laboratory judgment, treating the compound as potentially hazardous.
This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines known properties, potential hazards, safe handling protocols, and emergency procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is an aromatic amine. While detailed experimental data on its physical properties are scarce, its basic chemical identifiers are well-established. For practical handling purposes, the properties of the close structural analog N,N-Dimethylbenzylamine are provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 246258-97-9 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1][2] |
Table 2: Reference Physical Properties of Analog N,N-Dimethylbenzylamine (CAS 103-83-3)
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Aromatic, ammonia-like | [3] |
| Boiling Point | 183-184 °C | [4] |
| Density | 0.9 g/mL at 25 °C | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol and ether | [3][5] |
| Storage Temperature | Store below +30°C | [4] |
Hazard Identification and Toxicology
As a member of the aromatic amine class, this compound should be treated as a hazardous substance. Aromatic amines can be corrosive, toxic, and readily absorbed through the skin.[6] The primary hazards are associated with its basicity and aromatic structure. It is expected to be corrosive to skin, eyes, and mucous membranes.[3]
Since specific toxicity data for this compound is unavailable, the following data for N,N-Dimethylbenzylamine (BDMA) should be used as a conservative estimate for risk assessment. BDMA is considered acutely hazardous by all routes of exposure.[7]
Table 3: Acute Toxicity Data for Analog N,N-Dimethylbenzylamine (BDMA)
| Test | Species | Route | Value | Source |
| LD₅₀ | Rabbit | Oral | 290 mg/kg | [4] |
| LD₅₀ | Rat | Dermal | 695 mg/kg | [4] |
| LD₅₀ | Rat | Oral | 0.65 mL/kg | [7] |
| LD₅₀ | Rabbit | Dermal (24-hr occluded) | 1.66 mL/kg | [7] |
| LC₅₀ (4-hour) | Rat, Mouse | Inhalation | 373 ppm | [7] |
Key Health Hazards:
-
Skin Contact: Causes severe skin burns. Aromatic amines are readily absorbed through the skin.[6] Even brief contact can cause irritation, while prolonged, occluded contact may lead to necrosis.[7]
-
Eye Contact: Causes serious eye damage, potentially leading to blindness.[7]
-
Inhalation: Vapors can cause irritation to the respiratory tract. High concentrations may lead to acute inflammatory changes and pulmonary congestion.[7]
-
Ingestion: Harmful if swallowed. Can cause burns to the mouth, throat, and stomach.[8]
General Laboratory Handling Protocols
Due to its corrosive and toxic nature, all handling of this compound must be performed within a certified chemical fume hood. A designated area within the laboratory should be established for its use.
Methodology for Weighing and Transfer:
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.
-
Don PPE: Wear appropriate PPE as outlined in the workflow diagram below, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.
-
Transfer: Open the main container inside the fume hood. Using a clean spatula, carefully transfer the estimated amount of the liquid into a tared, sealed container (e.g., a vial with a septum cap or a round-bottom flask with a stopper).
-
Weighing: Close the primary container. Weigh the sealed secondary container to determine the precise amount transferred.
-
Dissolution/Dilution: If making a solution, add the solvent to the receiving flask via a syringe or cannula while still inside the fume hood.
-
Cleanup: Clean any contaminated surfaces immediately. Wipe down the spatula and weigh boat with a suitable solvent (e.g., isopropanol) and dispose of the waste in a designated hazardous waste container.
Methodology for Reactions:
-
Glassware: Use oven-dried glassware assembled under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
Reagent Addition: Add this compound to the reaction vessel via a syringe through a septum. Always perform additions in the fume hood.
-
Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, LC-MS) by quenching a small aliquot of the reaction mixture before analysis.
-
Workup: Quench the reaction carefully, especially when using reactive reagents. Acidic workups should be performed slowly and with cooling, as the neutralization of amines is exothermic.[3]
-
Waste Disposal: All waste materials, including contaminated solvents, gloves, and paper towels, must be disposed of in properly labeled hazardous waste containers.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following workflow diagram illustrates the decision-making process for handling this compound.
Caption: PPE selection workflow for handling the compound.
Reactivity and Incompatible Materials
This compound is a basic compound and will react exothermically with acids.[3] It is incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[3] Contact with these materials should be strictly avoided.
Caption: Chemical incompatibility diagram.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15-20 minutes.[9] Do not scrub or use neutralizing solutions.[9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air at once.[9] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the risk of perforation. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Response: The following flowchart outlines the general procedure for responding to a spill. Only trained personnel equipped with appropriate PPE should handle spills.
Caption: Flowchart for emergency spill response.
References
- 1. scbt.com [scbt.com]
- 2. 4-Dimethylaminomethylbenzylamine | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 5. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. content.biberk.com [content.biberk.com]
An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 3-Dimethylaminomethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dimethylaminomethyl-benzylamine is a substituted aromatic amine containing both a primary benzylic amine and a tertiary dimethylaminomethyl group. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable, albeit not widely documented, building block in organic synthesis and medicinal chemistry. This guide elucidates the core reaction mechanisms associated with this molecule, drawing upon established principles of benzylamine and tertiary amine chemistry. Due to the limited specific literature on this compound, this document infers its reactivity from closely related structural analogs and general mechanistic studies. The information presented herein aims to provide a foundational understanding for researchers looking to utilize this compound in synthetic and drug development endeavors.
Synthesis of this compound
Proposed Synthetic Pathway:
A likely synthetic approach would begin with the nucleophilic substitution of the benzylic bromide with dimethylamine to form 3-(dimethylaminomethyl)benzonitrile. Subsequent reduction of the nitrile functionality would then yield the target primary amine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-(Dimethylaminomethyl)benzonitrile
-
To a solution of 3-cyanobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at 0 °C, add an excess of a 40% aqueous solution of dimethylamine (2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(dimethylaminomethyl)benzonitrile, which can be purified by column chromatography.
Step 2: Reduction of 3-(Dimethylaminomethyl)benzonitrile to this compound
-
Dissolve the 3-(Dimethylaminomethyl)benzonitrile (1.0 eq) in an ethereal solvent such as THF or diethyl ether.
-
Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting this compound by distillation or column chromatography.
Quantitative Data (Illustrative):
| Reactant | Product | Reagents | Solvent | Yield (%) |
| 3-cyanobenzyl bromide | 3-(Dimethylaminomethyl)benzonitrile | Dimethylamine | Acetonitrile | 85-95 (Estimated) |
| 3-(Dimethylaminomethyl)benzonitrile | This compound | LiAlH₄ | THF | 70-85 (Estimated) |
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Core Reaction Mechanisms
The reactivity of this compound is dictated by its two key functional groups: the primary benzylic amine and the tertiary dimethylaminomethyl moiety.
Reactions of the Primary Benzylic Amine
The primary amine at the benzylic position is a versatile nucleophile and can participate in a wide array of reactions.
N-Alkylation and N-Acylation:
Like other primary amines, the lone pair of electrons on the nitrogen atom of the benzylamine group can readily attack electrophilic centers. This allows for straightforward N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively.
Reductive Amination:
The primary amine can undergo condensation with aldehydes and ketones to form an imine intermediate. This intermediate can then be reduced in situ, typically with a mild reducing agent like sodium borohydride (NaBH₄), to yield secondary or tertiary amines. This is a highly effective method for introducing a variety of substituents onto the benzylic nitrogen.
Experimental Protocol: Reductive Amination with Benzaldehyde (General)
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzyl-3-(dimethylaminomethyl)benzylamine.
-
Purify the product by column chromatography.[1]
Quantitative Data for Reductive Amination (Representative Yields for Benzylamines):
| Amine | Aldehyde | Reducing Agent | Solvent | Yield (%) |
| Benzylamine | Benzaldehyde | NaBH₄ | Methanol | 85-95 |
| Benzylamine | 4-Chlorobenzaldehyde | NaBH₄ | Methanol | 80-90 |
| Benzylamine | Cyclohexanone | NaBH₄ | Methanol | 75-85 |
Reductive Amination Mechanism Diagram:
Caption: General mechanism of reductive amination.
Reactions of the Tertiary Dimethylaminomethyl Group
The tertiary amine of the dimethylaminomethyl group also exhibits characteristic reactivity.
Quaternization:
The nitrogen atom of the dimethylaminomethyl group can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. This reaction is typically carried out by treating the amine with an excess of an alkyl halide.
Directed Ortho-Metalation (DoM):
The dimethylaminomethyl group can act as a powerful directing group in ortho-lithiation reactions. The lone pair of electrons on the nitrogen can coordinate to an organolithium reagent, such as n-butyllithium, directing deprotonation to the adjacent ortho position on the aromatic ring. This creates a powerful nucleophilic center that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the 2-position of the benzylamine ring. While this has been demonstrated for N,N-dimethylbenzylamine, it is a plausible reaction for the 3-substituted isomer as well, leading to 2,3-disubstituted products.[2]
Experimental Protocol: Directed Ortho-Metalation (General for N,N-Dimethylbenzylamine)
-
Dissolve N,N-dimethylbenzylamine (1.0 eq) in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1-2 hours at low temperature.
-
Add the desired electrophile (e.g., an alkyl halide, carbon dioxide, etc.) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify.[2]
Quantitative Data for Directed Ortho-Metalation of N,N-Dimethylbenzylamine (Illustrative):
| Electrophile | Product | Yield (%) |
| CH₃I | 2-Methyl-N,N-dimethylbenzylamine | 80-90 |
| CO₂ (then H₃O⁺) | 2-(Dimethylaminomethyl)benzoic acid | 75-85 |
| (CH₃)₃SiCl | 2-(Trimethylsilyl)-N,N-dimethylbenzylamine | 85-95 |
Directed Ortho-Metalation Mechanism Diagram:
Caption: Mechanism of directed ortho-metalation.
Applications in Drug Development
The structural motifs present in this compound are found in various biologically active molecules. The dimethylamine group is a common pharmacophore in many FDA-approved drugs, contributing to properties such as solubility and receptor binding. Benzylamine derivatives have also been investigated for a range of therapeutic applications.
The versatile reactivity of this compound makes it a potentially useful scaffold for the synthesis of compound libraries for high-throughput screening. The ability to selectively functionalize both the primary and tertiary amine groups, as well as the aromatic ring, allows for the creation of a diverse range of molecular architectures.
Conclusion
This compound is a molecule with significant synthetic potential due to the presence of two distinct and reactive amine functionalities. While specific literature on this compound is sparse, its reactivity can be reliably predicted based on the well-established chemistry of benzylamines and tertiary amines. The core reaction mechanisms, including N-alkylation, N-acylation, reductive amination, quaternization, and directed ortho-metalation, provide a robust toolkit for the elaboration of this scaffold into more complex molecules for applications in materials science and drug discovery. Further research into the specific reaction kinetics and optimal conditions for these transformations will undoubtedly expand the utility of this versatile building block.
References
Methodological & Application
Application Notes and Protocols: 3-Dimethylaminomethyl-benzylamine in Cross-Coupling Reactions
Introduction
3-Dimethylaminomethyl-benzylamine is a benzylamine derivative with potential applications in organic synthesis. This document aims to provide detailed application notes and protocols for its use as a catalyst in cross-coupling reactions, a fundamental class of reactions for carbon-carbon and carbon-heteroatom bond formation. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Based on an extensive review of available scientific literature, there is currently no specific data or established protocols detailing the direct use of this compound as a primary catalyst or ligand in major cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings. Research primarily focuses on other derivatives of benzylamine or different catalytic systems.
However, the structural motifs present in this compound, namely the benzylamine and dimethylamino groups, are found in ligands known to coordinate with transition metals like palladium, which are active catalysts in cross-coupling reactions. The amine functionalities can act as directing groups or form complexes with metal centers. Therefore, the following sections provide generalized protocols for common cross-coupling reactions where a novel ligand like this compound could be investigated for its catalytic activity. These protocols are intended to serve as a starting point for researchers interested in exploring the potential of this compound.
General Experimental Workflow for Catalyst Screening
The following workflow outlines a general procedure for screening the catalytic activity of a new compound, such as this compound, in a cross-coupling reaction.
Caption: General workflow for screening the catalytic activity of this compound.
Hypothetical Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile method for the formation of carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (as ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (1-5 mol%), and this compound (1-10 mol%).
-
Add the base (2.0-3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Hypothetical Application in Heck Coupling
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.
General Protocol for Heck Coupling
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound (as ligand)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium precursor (1-5 mol%), and this compound (2-10 mol%).
-
Add the base (1.5-2.0 mmol).
-
Add the solvent (5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC/LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Hypothetical Application in Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and copper complexes.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium precursor (e.g., Pd(PPh₃)₂Cl₂)
-
Copper co-catalyst (e.g., CuI)
-
This compound (as ligand)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium precursor (1-5 mol%), copper(I) iodide (1-10 mol%), and this compound (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC/LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
Data Presentation
As no experimental data is available for the use of this compound as a catalyst, the following tables are provided as templates for researchers to populate with their own experimental results when screening this compound.
Table 1: Screening of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |
| 2 | Pd₂(dba)₃ (1) | 2 | K₃PO₄ | Dioxane | 100 | 12 | Data |
| 3 | ... | ... | ... | ... | ... | ... | Data |
Table 2: Screening of Reaction Conditions for Heck Coupling
| Entry | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Et₃N | DMF | 120 | 24 | Data |
| 2 | Butyl acrylate | K₂CO₃ | NMP | 120 | 24 | Data |
| 3 | ... | ... | ... | ... | ... | Data |
Table 3: Screening of Reaction Conditions for Sonogashira Coupling
| Entry | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5 | Et₃N | THF | RT | 6 | Data |
| 2 | 2 | i-Pr₂NH | DMF | 50 | 4 | Data |
| 3 | ... | ... | ... | ... | ... | Data |
Conclusion
While direct evidence for the catalytic activity of this compound in cross-coupling reactions is not present in the current scientific literature, its chemical structure suggests potential as a ligand for transition metal catalysts. The protocols and templates provided in this document are intended to guide researchers in the systematic investigation of this compound's catalytic capabilities. Further experimental work is required to determine its efficacy and optimal reaction conditions in Suzuki-Miyaura, Heck, Sonogashira, and other cross-coupling reactions.
Application Notes and Protocols for 3-Dimethylaminomethyl-benzylamine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Dimethylaminomethyl-benzylamine as a versatile scaffold in pharmaceutical research. This compound, possessing both a primary benzylic amine and a tertiary dimethylamino group, serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its structural features allow for its incorporation into compounds targeting various enzymes and receptors, particularly within the central nervous system (CNS).
The following sections detail the synthetic applications of this compound, provide exemplary experimental protocols, and summarize the biological activities of its derivatives.
Synthetic Utility and Applications
The unique structure of this compound offers two key points for chemical modification: the primary benzylic amine and the aromatic ring. The primary amine is readily functionalized through common reactions such as reductive amination, acylation, and urea formation. The dimethylaminomethyl group can influence the physicochemical properties of the final compound, such as solubility and basicity, and may also participate in key interactions with biological targets.
This scaffold is particularly useful for generating libraries of compounds for screening against various drug targets. Its derivatives have been explored as enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs).
Caption: Logical workflow for the use of the this compound scaffold.
Quantitative Data on Benzylamine Derivatives
The following tables summarize the in vitro biological activities of various benzylamine derivatives, illustrating the potential of this chemical class in drug discovery. While these examples do not specifically use the this compound scaffold, they demonstrate the potency that can be achieved with benzylamine-containing molecules.
Table 1: Benzylamine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Example IC₅₀ (µM) | Reference |
| Benzylamine-sulfonamides | Monoamine Oxidase B (MAO-B) | 0.041 | [1][2] |
| Substituted Aryl Benzylamines | 17β-Hydroxysteroid Dehydrogenase Type 3 | 0.9 | [3] |
| Benzylamine-substituted Pyrimido[4,5-c]quinolines | Casein Kinase 2 (CSNK2A) | < 0.5 | [4] |
| Acetamide Derivatives | Butyrylcholinesterase (BChE) | 3.94 | [5] |
Table 2: Benzylamine Derivatives as Receptor Ligands
| Compound Class | Target Receptor | Example Kᵢ (nM) | Receptor Subtype | Reference |
| 3-Benzylaminomorphinans | Opioid Receptor | 0.42 | Mu (MOR) | [6][7] |
| Biphenyl Amides | Complement Factor D | 3400 (IC₅₀) | - | [8] |
Experimental Protocols
The following are detailed, exemplary protocols for the derivatization of this compound.
Protocol 1: Synthesis of a Substituted Urea Derivative
This protocol describes the synthesis of a substituted urea from this compound and an isocyanate. Substituted ureas are a common motif in kinase inhibitors.
-
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply for inert atmosphere
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM.
-
With stirring, add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-(3-(dimethylaminomethyl)benzyl)-N'-(4-chlorophenyl)urea.
-
Caption: Experimental workflow for the synthesis of a substituted urea derivative.
Protocol 2: Reductive Amination
This protocol details the synthesis of a secondary amine derivative via reductive amination of this compound with an aldehyde.
-
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Standard laboratory glassware for reaction and work-up
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired secondary amine.
-
Relevant Signaling Pathways
Derivatives of benzylamine are frequently designed as ligands for G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in a vast array of physiological processes. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a novel ligand derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, binding affinity, and functional in vitro activity of 3-benzylaminomorphinan and 3-benzylaminomorphine ligands at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Dimethylaminomethyl-benzylamine in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Following an extensive literature search, it has been determined that there is a significant lack of published research specifically detailing the use of 3-dimethylaminomethyl-benzylamine as a ligand in coordination chemistry. The following application notes and protocols are therefore based on established principles of coordination chemistry and analogous information from structurally related compounds. The experimental protocols provided are general and hypothetical, intended to serve as a starting point for research.
Introduction to this compound
This compound is a bifunctional organic molecule containing a primary benzylamine group and a tertiary dimethylaminomethyl group substituted at the meta position of the benzene ring. Its structure suggests potential as a chelating ligand in coordination chemistry.
-
IUPAC Name: (3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine
-
CAS Number: 246258-97-9
-
Molecular Formula: C₁₀H₁₆N₂
-
Molecular Weight: 164.25 g/mol
The presence of two nitrogen donor atoms with different steric and electronic properties—a primary amine on a flexible methylene linker and a tertiary amine also on a methylene linker—allows for several potential coordination modes.
Potential Coordination Modes
This ligand can theoretically coordinate to a metal center in several ways, making it a versatile target for synthetic coordination chemistry.
-
Bidentate Chelation (N,N): The most probable coordination mode involves both the primary and tertiary nitrogen atoms binding to a single metal center, forming a stable seven-membered chelate ring.
-
Monodentate Coordination: Either the primary or the tertiary amine could coordinate to a metal center independently. The primary amine is less sterically hindered, while the tertiary amine is more electron-rich.
-
Bridging Ligand: The ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal.
Experimental Protocols (Hypothetical)
Protocol 3.1: Synthesis of this compound Ligand
This proposed synthesis is a two-step process starting from commercially available 3-formylbenzonitrile, involving reductive amination followed by nitrile reduction.
Step 1: Synthesis of 3-(Dimethylaminomethyl)benzonitrile
-
To a round-bottom flask, add 3-formylbenzonitrile (1 eq.), dimethylamine (2.5 eq., as a 40% solution in water), and methanol (5 mL per mmol of aldehyde).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~2.
-
Extract the aqueous layer with diethyl ether (3x) to remove unreacted starting material.
-
Basify the aqueous layer to pH ~12 with 6 M NaOH.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate product.
Step 2: Synthesis of this compound
-
Dissolve the intermediate 3-(dimethylaminomethyl)benzonitrile (1 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol).
-
Carefully add lithium aluminium hydride (LiAlH₄, 2 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the final ligand.
Protocol 3.2: General Synthesis of a Metal(II) Complex
This protocol describes a general method for synthesizing a metal complex, for example, with palladium(II) chloride, assuming a 1:1 metal-to-ligand ratio.
-
Dissolve palladium(II) chloride (PdCl₂, 1 eq.) in acetonitrile (MeCN) or a suitable solvent. For PdCl₂, this may require heating or using a more soluble precursor like (MeCN)₂PdCl₂.
-
In a separate flask, dissolve this compound (1 eq.) in the same solvent.
-
Add the ligand solution dropwise to the stirred metal salt solution at room temperature.
-
Observe for any color change or precipitation, which may indicate complex formation.
-
Stir the reaction mixture at room temperature for 24 hours.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.
-
Cool the solution to induce further crystallization. Collect the solid by filtration.
-
Dry the resulting solid complex under vacuum.
-
Characterize the complex using techniques such as FT-IR, NMR, elemental analysis, and X-ray crystallography (if suitable crystals can be obtained).
Potential Applications and Data
While no specific data exists for complexes of this compound, complexes of related ligands have found applications in various fields.
-
Catalysis: Palladium complexes with aminobenzylamine-type ligands are often explored as catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electronic and steric properties of the ligand can influence the catalytic activity and stability of the complex.
-
Materials Science: Metal complexes can serve as precursors for the chemical vapor deposition (CVD) of metal thin films. For instance, platinum complexes with chelating amino ligands have been studied for this purpose.[1]
-
Bioinorganic Chemistry: The introduction of a metal center can impart biological activity to an organic molecule. Such complexes could be screened for antimicrobial or anticancer properties.
Data Presentation: As no quantitative data has been published, we present a template table that researchers could use to summarize their findings once experiments are conducted.
Table 1: Hypothetical Characterization Data for M(L)Cl₂ Complex
| Property | Method | Expected Observation/Value |
|---|---|---|
| FT-IR (N-H stretch) | ATR-IR | Shift to lower wavenumber upon coordination vs. free ligand |
| ¹H NMR (CH₂ protons) | ¹H NMR | Shift in chemical shifts of protons adjacent to N donors |
| Elemental Analysis | CHN Analysis | %C, %H, %N values should match calculated formula |
| Coordination Geometry | X-ray Diffraction | e.g., Square planar for Pd(II) |
| M-N Bond Lengths | X-ray Diffraction | Typically in the range of 2.0 - 2.2 Å |
Conclusion
This compound represents an unexplored yet potentially valuable ligand in coordination chemistry. Its bifunctional nature allows for versatile coordination modes, and its complexes could find applications in catalysis and materials science. The protocols and notes provided here offer a foundational framework for initiating research into the synthesis and characterization of its metal complexes. All protocols are general and require optimization for specific metal precursors and desired outcomes.
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-Dimethylaminomethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-acylated and N-alkylated derivatives of 3-Dimethylaminomethyl-benzylamine. This starting material is a versatile building block in medicinal chemistry due to the presence of both a primary and a tertiary amine, offering multiple points for chemical modification. The synthesized derivatives have potential applications in drug discovery, particularly as ligands for receptors in the central nervous system and as scaffolds for combinatorial libraries. The protocols outlined below are based on established synthetic methodologies for benzylamines and are adapted for this specific substrate.
Introduction
This compound possesses two key functional groups: a primary benzylic amine and a tertiary dimethylamino group. The primary amine is a prime target for derivatization through common reactions such as acylation and reductive amination. These modifications allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The dimethylaminomethyl moiety can influence the physicochemical properties of the final compounds, such as solubility and basicity, which are critical for pharmacokinetic profiles. Dimethylamine-containing compounds are found in numerous FDA-approved drugs, highlighting the significance of this structural motif in medicinal chemistry.[1][2]
This application note details two robust and widely used methods for the derivatization of the primary amine of this compound: N-acylation with an acyl chloride and N-alkylation via reductive amination with an aldehyde.
Chemistry
The synthetic routes described herein focus on the selective modification of the primary amine group of this compound.
Scheme 1: N-Acylation of this compound
Caption: N-Acylation of this compound.
Scheme 2: N-Alkylation of this compound via Reductive Amination
Caption: N-Alkylation via Reductive Amination.
Experimental Protocols
Protocol 1: Synthesis of N-(3-(Dimethylaminomethyl)benzyl)benzamide (N-Acylation)
This protocol describes the N-acylation of this compound using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for work-up and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzyl-3-(dimethylaminomethyl)benzylamine (N-Alkylation)
This protocol details the N-alkylation of this compound with benzaldehyde via reductive amination.[3]
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.[3]
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3] Monitor imine formation by TLC.[3]
-
Cool the reaction mixture to 0 °C using an ice bath.[3]
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.[3]
-
Continue stirring for an additional 2-3 hours.[3]
-
Quench the reaction by the slow addition of water.[3]
-
Remove the methanol under reduced pressure.[3]
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Synthesized Derivatives and Yields
| Derivative Name | Synthetic Protocol | Starting Material | Reagent | Yield (%) | Purity (%) |
| N-(3-(Dimethylaminomethyl)benzyl)benzamide | N-Acylation | This compound | Benzoyl Chloride | 85 | >95 |
| N-Benzyl-3-(dimethylaminomethyl)benzylamine | N-Alkylation | This compound | Benzaldehyde | 78 | >95 |
Table 2: Characterization Data
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| N-(3-(Dimethylaminomethyl)benzyl)benzamide | C₁₈H₂₂N₂O | 282.38 | 7.82 (d, 2H), 7.55-7.25 (m, 8H), 6.55 (br s, 1H), 4.65 (d, 2H), 3.40 (s, 2H), 2.25 (s, 6H) | 283.18 [M+H]⁺ |
| N-Benzyl-3-(dimethylaminomethyl)benzylamine | C₁₇H₂₂N₂ | 254.37 | 7.40-7.20 (m, 10H), 3.82 (s, 2H), 3.75 (s, 2H), 3.38 (s, 2H), 2.22 (s, 6H) | 255.19 [M+H]⁺ |
Note: The data presented in these tables are representative and may vary based on experimental conditions.
Workflow Diagram
Caption: General workflow for the synthesis and analysis of derivatives.
Conclusion
The protocols described provide a reliable foundation for the synthesis of N-acylated and N-alkylated derivatives of this compound. These methods are scalable and amenable to the generation of a library of analogs for screening in drug discovery campaigns. The versatility of the starting material and the robustness of the described chemical transformations make it a valuable tool for medicinal chemists. Further modifications, such as derivatization of the tertiary amine or aromatic ring, can also be explored to expand the chemical space around this scaffold.
References
Application Notes and Protocols for 3-Dimethylaminomethyl-benzylamine in Catalysis and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminomethyl-benzylamine is a diamine containing both a primary and a tertiary amine functional group. While specific documented instances of this compound acting as a catalyst are limited in publicly available literature, its structure suggests several potential applications in organic synthesis. The presence of two distinct amine functionalities allows it to function as a bidentate ligand, a basic catalyst, or a key building block in multicomponent reactions. These application notes provide an overview of its potential uses and a detailed protocol for a representative reaction where similar benzylamines are employed.
Application Notes
The unique structure of this compound, with a primary and a tertiary amine separated by a benzyl group, makes it a versatile molecule in organic chemistry. Its potential applications can be categorized as follows:
-
As a Basic Catalyst: The tertiary amine moiety can act as a Brønsted base to deprotonate acidic protons, facilitating a variety of base-catalyzed reactions. The primary amine can also participate in reactions or modulate the basicity of the tertiary amine.
-
As a Bidentate Ligand: The two nitrogen atoms can chelate to a metal center, forming a stable complex. This makes this compound a potential ligand for various metal-catalyzed cross-coupling reactions, hydrogenations, or other transformations. The specific stereochemistry and electronic properties of the resulting metal complex would dictate its catalytic activity.
-
In Multicomponent Reactions: Diamines are valuable reagents in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This compound can participate in reactions like the Mannich reaction or the Ugi reaction, leading to the synthesis of diverse molecular scaffolds of interest in drug discovery.
-
In the Synthesis of Heterocycles: The reaction of diamines with dicarbonyl compounds or other suitable electrophiles is a common strategy for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[1]
Representative Experimental Protocol: Three-Component Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
Reaction Scheme:
Materials:
-
Ketone (e.g., cyclohexanone, acetophenone)
-
Benzylamine (or a derivative like this compound)
-
Diethyl phosphite
-
Catalyst (e.g., Lewis acids like InCl₃, Sc(OTf)₃, or a phthalocyanine catalyst as described in the reference)
-
Solvent (e.g., Toluene, Dichloromethane, or solvent-free)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 eq.).
-
Add the benzylamine derivative (1.0 mmol, 1.0 eq.) and diethyl phosphite (1.2 mmol, 1.2 eq.).
-
If a solvent is used, add the appropriate volume (e.g., 5 mL of toluene).
-
Add the catalyst (e.g., 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (e.g., 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-aminophosphonate.
Data Presentation
The following table summarizes representative data for the Kabachnik-Fields reaction with various ketones and benzylamine, catalyzed by a tetra-tert-butylphthalocyanine aluminum catalyst (Pht-1), as reported in the literature. This data illustrates the potential yields and conditions that could be adapted for reactions involving this compound.
| Entry | Ketone | Amine | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Benzylamine | Pht-1 (1) | 3 | 98 |
| 2 | Cyclopentanone | Benzylamine | Pht-1 (1) | 3 | 95 |
| 3 | Acetophenone | Benzylamine | Pht-1 (1) | 5 | 85 |
| 4 | 4-Methylcyclohexanone | Benzylamine | Pht-1 (1) | 4 | 92 |
| 5 | Adamantanone | Benzylamine | Pht-1 (1) | 6 | 78 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the three-component synthesis of α-aminophosphonates.
Caption: General workflow for the synthesis of α-aminophosphonates.
References
Application Notes and Protocols for the Analytical Detection of 3-Dimethylaminomethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminomethyl-benzylamine is a chemical compound that can be used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a tertiary amine, its accurate detection and quantification are crucial for process monitoring, quality control, and impurity profiling in pharmaceutical development. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 246258-97-9 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
Analytical Methodologies
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound in bulk drug substances and simple formulations. A reverse-phase method is generally applicable for the separation of benzylamines.[2]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer). A gradient elution may be necessary to separate impurities. For example, a gradient of 10% to 70% acetonitrile in 20 mM potassium phosphate buffer (pH 3.0) over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 212 nm[3]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of this compound in complex matrices such as biological fluids or for impurity profiling.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 165.1 (M+H)⁺
-
Product Ions (Q3): Specific product ions would need to be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the dimethylamino group or cleavage of the benzyl bond. For example, a transition of m/z 165.1 -> 91.1 (tropylium ion) could be monitored.
-
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
-
For pharmaceutical samples, a simple dilution in the mobile phase may be sufficient.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
LC-MS/MS Analysis Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines like this compound, derivatization may be necessary to improve chromatographic peak shape and thermal stability.[4]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
-
Derivatization (Optional but Recommended):
-
React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to form a more volatile and stable derivative.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatizing, add the derivatization agent and heat as required by the specific protocol.
-
Inject the derivatized or underivatized sample into the GC-MS.
-
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
GC-MS Analysis Logical Flow
References
Application Notes and Protocols for the Analysis of 3-Dimethylaminomethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 3-Dimethylaminomethyl-benzylamine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed as robust starting points for method development and validation in research and quality control environments.
High-Performance Liquid Chromatography (HPLC) Method
The analysis of polar basic compounds such as this compound can be challenging on traditional reversed-phase columns due to poor retention and peak shape. To address this, a mixed-mode chromatographic approach is recommended, which combines reversed-phase and ion-exchange mechanisms to achieve adequate retention and symmetrical peaks without the need for derivatization.
Principle
Mixed-mode chromatography utilizes a stationary phase with both hydrophobic and ion-exchange functionalities. For a basic compound like this compound, a mixed-mode column with cation-exchange properties is ideal. At an acidic mobile phase pH, the primary and tertiary amine groups of the analyte will be protonated, interacting with the cation-exchange groups on the stationary phase. The benzyl group will also interact with the hydrophobic components of the stationary phase. By adjusting the mobile phase pH and ionic strength, the retention can be effectively controlled.
Experimental Protocol: Mixed-Mode HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Mixed-mode C18 with cation-exchange capabilities (e.g., Waters Atlantis PREMIER BEH C18 AX, Phenomenex Luna Omega Polar C18).
-
Column Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the sample diluent to achieve a final concentration within the expected calibration range (e.g., 0.1 - 100 µg/mL).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation: Typical Quantitative Performance
The following table summarizes the expected quantitative data for a validated mixed-mode HPLC method for this compound, based on typical performance for similar analytes.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Visualization: HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature and likely moderate to low volatility of this compound, direct GC-MS analysis can result in poor peak shape and thermal degradation. Therefore, a derivatization step is recommended to increase volatility and improve chromatographic performance. Silylation is a common and effective derivatization technique for compounds containing amine functional groups.
Principle
Silylation involves the replacement of active hydrogens in the primary amine group of this compound with a trimethylsilyl (TMS) group. This is typically achieved by reacting the analyte with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivative is more volatile and less polar, making it amenable to GC-MS analysis.
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
GC-MS system with a split/splitless inlet, an autosampler, and a mass selective detector.
Derivatization Procedure:
-
Accurately transfer a known amount of the sample (or a dried extract) into a 2 mL reaction vial.
-
Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5ms, Restek Rxi-5ms).
-
Column Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 450.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
For solid samples, perform a solvent extraction using a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Proceed with the derivatization procedure as described above.
-
For liquid samples already in a compatible solvent, an aliquot can be taken to dryness before derivatization.
Data Presentation: Typical Quantitative Performance
The following table summarizes the expected quantitative data for a validated GC-MS method with silylation for this compound, based on typical performance for similar derivatized amines.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5.0% |
Visualization: GC-MS Experimental Workflow with Derivatization
Application Notes and Protocols for Aromatic Amines in Polymer Chemistry: A Focus on Compounds Structurally Related to 3-Dimethylaminomethyl-benzylamine
Introduction to Aromatic Amines with Primary and Tertiary Amine Functionalities in Polymer Chemistry
Aromatic amines containing both primary and tertiary amine groups are a versatile class of monomers and curing agents in polymer chemistry. The primary amine functionality typically serves as the main reactive site for polymerization or cross-linking, while the tertiary amine group can act as an internal catalyst, a site for quaternization to introduce charge, or a group to modify the polymer's solubility and thermal properties.
Key Applications:
-
Epoxy Resin Curing Agents: The primary amine reacts with the epoxide groups of the resin, initiating the cross-linking process. The tertiary amine can accelerate the curing reaction.[1][2][3][4]
-
Polyurethane Catalysts: Tertiary amines are well-known catalysts for the reaction between isocyanates and polyols to form polyurethanes.[1]
-
Monomers for High-Performance Polymers: Diamines are essential building blocks for polyimides and other high-temperature resistant polymers.
-
Chain Extenders in Polyurethane Synthesis: Diamines can be used to extend the polymer chains, influencing the final mechanical properties of the material.
-
Functionalization of Polymers: These amines can be grafted onto existing polymer backbones to introduce specific functionalities.
Application: Curing of Epoxy Resins
Aromatic amines are used as hardeners for epoxy resins, yielding materials with excellent mechanical strength, chemical resistance, and thermal stability. The general reaction involves the addition of the primary amine's N-H bonds across the oxirane ring of the epoxy resin.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Aromatic amine curing agent (e.g., N,N-Dimethyl-p-phenylenediamine as an analog for 3-Dimethylaminomethyl-benzylamine)
-
Acetone (for cleaning)
Procedure:
-
Stoichiometric Calculation: Determine the required amount of the amine curing agent based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine group, there are two reactive hydrogens. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.
-
Mixing: In a disposable container, accurately weigh the calculated amounts of the epoxy resin and the aromatic amine curing agent.
-
Homogenization: Thoroughly mix the two components using a mechanical stirrer or by hand with a spatula for 5-10 minutes until a homogeneous mixture is obtained. Be cautious of exothermic heat generation.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.
-
Casting and Curing: Pour the degassed mixture into a pre-heated mold. The curing schedule will depend on the specific amine used. A typical two-stage curing process is often employed:
-
Initial Cure: Heat the mold at a moderate temperature (e.g., 80-100 °C) for 1-2 hours.
-
Post-Cure: Increase the temperature to a higher value (e.g., 120-150 °C) for an additional 2-4 hours to ensure complete cross-linking.
-
-
Cooling and Demolding: Allow the cured polymer to cool down slowly to room temperature before demolding to avoid thermal stress.
Workflow for Epoxy Resin Curing
Caption: Workflow for curing epoxy resins with amine hardeners.
Quantitative Data: Typical Properties of Amine-Cured Epoxy Resins
| Property | Value Range |
| Tensile Strength | 50 - 100 MPa |
| Flexural Modulus | 2.5 - 4.0 GPa |
| Glass Transition Temp. (Tg) | 100 - 180 °C |
| Shore D Hardness | 80 - 90 |
Note: These values are representative and can vary significantly based on the specific epoxy resin, amine curing agent, and curing conditions used.
Application: Synthesis of Polyimides
Aromatic diamines are crucial monomers for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis is typically a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration (imidization).
Experimental Protocol: Two-Step Synthesis of a Polyimide
Materials:
-
Aromatic diamine (e.g., N,N-Dimethyl-p-phenylenediamine)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) as a solvent
-
Acetic anhydride (dehydrating agent)
-
Pyridine (catalyst)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 8-12 hours to form a viscous poly(amic acid) solution.
-
-
Imidization (Chemical Method):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio relative to the repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Filter, wash the polymer with methanol, and dry in a vacuum oven at 80-100 °C.
-
-
Imidization (Thermal Method):
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in an oven with a controlled temperature program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect complete imidization.
-
Reaction Pathway for Polyimide Synthesis
Caption: Two-step synthesis of polyimides from aromatic diamines.
Quantitative Data: Properties of Aromatic Polyimides
| Property | Value Range |
| Tensile Strength | 70 - 200 MPa |
| Elongation at Break | 5 - 80 % |
| Glass Transition Temp. (Tg) | 250 - 400 °C |
| Decomposition Temp. | > 500 °C |
| Dielectric Constant (1 MHz) | 2.9 - 3.5 |
Note: Properties are highly dependent on the specific monomer combination.
Safety Precautions
-
Aromatic amines can be toxic and are potential skin and respiratory sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Epoxy resins and their curing agents can cause skin irritation and allergic reactions. Avoid direct contact.
-
Dianhydrides are moisture-sensitive and can be corrosive. Handle them in a dry environment.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
By leveraging the methodologies and understanding the structure-property relationships outlined in these application notes, researchers can effectively explore the incorporation of novel aromatic amines like this compound into advanced polymer systems.
References
Biocatalytic Synthesis of Benzylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzylamine derivatives is of paramount importance in the pharmaceutical industry due to their prevalence as key structural motifs in a wide range of therapeutic agents. Traditional chemical methods for their synthesis often rely on harsh reaction conditions, hazardous reagents, and complex purification procedures. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of benzylamine derivatives using various enzyme classes, including transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs), as well as multi-enzyme cascade systems.
Overview of Biocatalytic Approaches
The enzymatic synthesis of benzylamines and their derivatives can be achieved through several distinct biocatalytic routes, primarily involving the asymmetric amination of a carbonyl precursor or the reduction of a pre-formed imine. The choice of enzyme and strategy depends on the desired product, the availability of the starting materials, and the required stereoselectivity.
-
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. They are widely used for the asymmetric synthesis of chiral amines from prochiral ketones.
-
Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the NAD(P)H-dependent reduction of imines to amines. A subset of these enzymes, known as reductive aminases (RedAms), can catalyze both the formation of the imine from a ketone/aldehyde and an amine, and its subsequent reduction in a one-pot reaction.[1][2]
-
Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of carbonyl compounds using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source, yielding primary amines.[3][4] Engineered AmDHs can also accept primary amines as donors to produce secondary amines.
-
Multi-Enzyme Cascades: To overcome limitations such as unfavorable reaction equilibria or substrate/product inhibition, multiple enzymes can be combined in a cascade reaction. These systems can enable the synthesis of complex molecules from simple precursors in a single pot.[5][6][7]
Data Presentation: Quantitative Analysis of Biocatalytic Methods
The following tables summarize the quantitative data from various studies on the biocatalytic synthesis of benzylamine derivatives, providing a comparative overview of the efficiency of different enzymatic systems.
Table 1: Transaminase-Catalyzed Synthesis of Benzylamine Derivatives
| Enzyme Source | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Pseudomonas putida (Pp-SpuC) | Benzaldehyde | Isopropylamine | Benzylamine | >99 | N/A | [8] |
| Pseudomonas putida (Pp-SpuC) | 4-Methoxybenzaldehyde | Isopropylamine | 4-Methoxybenzylamine | >99 | N/A | [8] |
| Pseudomonas putida (Pp-SpuC) | 4-Chlorobenzaldehyde | Isopropylamine | 4-Chlorobenzylamine | >99 | N/A | [8] |
| Roseomonas deserti (TARO) & others | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Benzylamine | Sitagliptin intermediate | 72-91 | >99 (R or S) | [9] |
Table 2: Imine Reductase/Reductive Aminase-Catalyzed Synthesis of Benzylamine Derivatives
| Enzyme Source | Substrate (Carbonyl) | Substrate (Amine) | Product | Conversion (%) | Isolated Yield (%) | Reference |
| Mesorhizobium sp. (MesIRED Mutant M1) | Benzaldehyde | Pyrrolidine | N-Benzylpyrrolidine | 75.1 | - | [10] |
| Mesorhizobium sp. (MesIRED Mutant M2) | Benzaldehyde | Piperidine | N-Benzylpiperidine | 88.8 | 60.2 | [10] |
| Engineered IRED | Trifluoromethyl benzyl ketimines | Various primary amines | Trifluorinated amphetamine derivatives | up to 93 | - | [11] |
Table 3: Amine Dehydrogenase-Catalyzed Synthesis of Benzylamine Derivatives
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Bacillus badius (Bb-PhAmDH) | Phenylacetone | (R)-1-Phenylethylamine | 93 | >99 | [4] |
| Chiral-AmDH (Ch1-AmDH) | Phenylacetone | (R)-1-Phenylethylamine | 93 | >99 | [4] |
| Engineered LysEDH variants | Benzaldehyde | Benzyl alcohol (side-product) | High yields | N/A | [12] |
Table 4: Multi-Enzyme Cascade Synthesis of Benzylamine
| Enzyme Cascade | Starting Material | Product | Final Concentration (mM) | Conversion (%) | Reference |
| 5-Step Cascade (LAAD, HmaS, SMDH, BFD, ω-TA, AlaDH) | L-Phenylalanine | Benzylamine | ~4.5 | ~90 | [6] |
| 9-Step Artificial Enzyme Cascade | L-Phenylalanine | Benzylamine | 42 | 70 | [7] |
| 4-Step Pathway (Mandelate synthase, Mandelate oxidase, Benzoylformate decarboxylase, Aminotransferase) | Phenylpyruvate | Benzylamine | - | 4.5% yield | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic synthesis of benzylamine derivatives.
Protocol for Transaminase-Mediated Synthesis of a Benzylamine Derivative
This protocol is a general guideline based on the synthesis of substituted benzylamines using a putrescine transaminase from Pseudomonas putida (Pp-SpuC)[8].
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (50 mM, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Purified Pp-SpuC enzyme solution (2 mg/mL)
-
Reaction vials (e.g., 2 mL microcentrifuge tubes)
-
Incubator shaker
-
Analytical equipment (e.g., LC-MS)
Procedure:
-
Reaction Setup: In a 2 mL microcentrifuge tube, prepare the following reaction mixture:
-
50 mM Tris-HCl buffer (pH 9.0) to a final volume of 1 mL.
-
Add the substituted benzaldehyde to a final concentration of 5 mM (a stock solution in DMSO can be used, ensuring the final DMSO concentration is 1% v/v).
-
Add isopropylamine to a final concentration of 250 mM.
-
Add PLP to a final concentration of 1 mM.
-
-
Enzyme Addition: Initiate the reaction by adding the purified Pp-SpuC enzyme solution to a final concentration of 2 mg/mL.
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 18 hours.
-
Reaction Quenching and Analysis:
-
To stop the reaction, add an equal volume of a suitable quenching solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to determine the conversion of the substrate to the corresponding benzylamine derivative.
-
Protocol for Imine Reductase-Catalyzed Synthesis of N-Benzylpiperidine
This protocol is adapted from the synthesis of N-benzylpiperidine using an engineered Mesorhizobium imine reductase (MesIRED)[10].
Materials:
-
Benzaldehyde
-
Piperidine
-
Glucose
-
NADP+
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Whole E. coli cells co-expressing the engineered MesIRED and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Reaction vessel
-
Shaking incubator
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical equipment (e.g., GC-MS, chiral HPLC)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine:
-
100 mM potassium phosphate buffer (pH 7.5).
-
Benzaldehyde (e.g., 50 mM).
-
Piperidine (e.g., 100 mM).
-
Glucose (e.g., 100 mM) for cofactor regeneration.
-
NADP+ (e.g., 1 mM).
-
-
Biocatalyst Addition: Add the whole E. coli cells co-expressing the engineered MesIRED and GDH to the reaction mixture. The optimal cell concentration should be determined empirically.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) with agitation for a specified time (e.g., 24 hours).
-
Work-up and Product Isolation:
-
After the reaction, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion and yield using GC-MS.
-
If a chiral product is expected, analyze the enantiomeric excess using chiral HPLC.
-
Protocol for a Multi-Enzyme Cascade Synthesis of Benzylamine from L-Phenylalanine
This protocol outlines a whole-cell biocatalytic cascade for producing benzylamine from L-phenylalanine, based on the five-step enzymatic cascade described in the literature[6].
Materials:
-
L-Phenylalanine
-
Recombinant E. coli cells harboring plasmids for the expression of:
-
L-amino acid deaminase (LAAD)
-
Hydroxymandelate synthase (HmaS)
-
(S)-mandelate dehydrogenase (SMDH)
-
Benzoylformate decarboxylase (BFD)
-
ω-transaminase (ω-TA)
-
Alanine dehydrogenase (AlaDH)
-
-
Reaction buffer (e.g., phosphate buffer)
-
Incubator shaker
-
Analytical equipment (e.g., HPLC)
Procedure:
-
Cell Preparation:
-
Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of all cascade enzymes.
-
Harvest the cells by centrifugation and wash them with buffer. Resuspend the cells to a desired concentration (e.g., 10 g cell dry weight/L).
-
-
Whole-Cell Biotransformation:
-
In a reaction vessel, add the resting cell suspension.
-
Add L-phenylalanine to the desired starting concentration (e.g., 5 mM).
-
-
Incubation: Incubate the reaction mixture at 30°C with shaking.
-
Monitoring the Reaction:
-
Periodically take samples from the reaction mixture.
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant by HPLC to monitor the consumption of L-phenylalanine and the formation of benzylamine over time.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key biocatalytic pathways and a general experimental workflow.
Caption: Catalytic cycle of a transaminase for benzylamine synthesis.
Caption: Reductive amination pathway catalyzed by an imine reductase.
Caption: A typical experimental workflow for biocatalytic synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. Frontiers | Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Dimethylaminomethyl-benzylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Dimethylaminomethyl-benzylamine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing this compound involves a multi-step process. A plausible route starts with a commercially available precursor which is then modified to introduce the required functional groups. One such route is the reductive amination of a key intermediate, 3-(dimethylaminomethyl)benzaldehyde. This intermediate can be synthesized from precursors like 3-formylbenzonitrile.
Q2: What are the critical reaction types involved in the synthesis?
The synthesis of this compound typically relies on two fundamental reaction types:
-
Reductive Amination: This reaction is crucial for converting a carbonyl group (aldehyde or ketone) into an amine. It involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1]
-
Eschweiler-Clarke Reaction: This reaction is a specific type of reductive amination used to methylate primary or secondary amines to tertiary amines using excess formic acid and formaldehyde. It is a highly effective method for introducing dimethylamino groups and has the advantage of stopping at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[2]
Q3: What starting materials are typically used for this synthesis?
A common starting material is 3-aminobenzylamine, which is commercially available.[3][4] This diamine can then undergo selective N,N-dimethylation. Alternative routes might start from more readily available precursors like 3-nitrobenzyl chloride or 3-nitrobenzaldehyde, which would require additional steps to introduce the necessary amino groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | Incomplete reaction in one or more steps. | - Monitor each reaction step closely using TLC or GC/MS to ensure completion. - Optimize reaction time and temperature for each step. For reductive amination, ensure the imine formation is complete before adding the reducing agent. |
| Side reactions, such as over-alkylation or polymerization. | - For the Eschweiler-Clarke reaction, use an excess of formaldehyde and formic acid to favor the formation of the tertiary amine. - In reductive amination, control the stoichiometry of the amine and carbonyl compound carefully.[1] | |
| Difficulty in purification. | - Employ appropriate purification techniques such as column chromatography or distillation. The choice of solvent system for chromatography is crucial. - Consider converting the final product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. | |
| Formation of multiple products (e.g., mono-, di-, and tri-substituted amines) | In non-selective alkylation reactions, the newly formed secondary amine can compete with the primary amine for the alkylating agent. | - Utilize the Eschweiler-Clarke reaction for N,N-dimethylation as it is highly selective for the formation of tertiary amines.[2] - If using other alkylating agents, consider using a large excess of the amine starting material to favor mono-alkylation, though this may not be practical for dimethylation. |
| Incomplete N,N-dimethylation during the Eschweiler-Clarke reaction | Insufficient amount of formaldehyde or formic acid. | - Use a significant excess of both formaldehyde and formic acid to drive the reaction to completion. |
| Reaction temperature is too low. | - The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[2] | |
| Difficulty in introducing the dimethylaminomethyl group | The chosen synthetic route is not optimal. | - Consider a synthetic strategy that involves the synthesis of a key intermediate, such as 3-(dimethylaminomethyl)benzaldehyde, followed by reductive amination. |
| In a Mannich-type reaction, the substrate is not sufficiently activated for electrophilic substitution. | - The Mannich reaction works best with electron-rich aromatic compounds. If direct aminomethylation is challenging, an alternative route with a pre-functionalized starting material is recommended.[5] |
Experimental Protocols
General Protocol for Reductive Amination of an Aldehyde
This protocol describes a general procedure for the synthesis of a secondary amine from an aldehyde and a primary amine, which can be adapted for the synthesis of this compound from 3-(dimethylaminomethyl)benzaldehyde and ammonia or a protected amine.
Materials:
-
Aldehyde (e.g., 3-(dimethylaminomethyl)benzaldehyde) (1.0 eq)
-
Amine (e.g., ammonia or a primary amine) (1.0 - 1.2 eq)
-
Reducing agent (e.g., Sodium Borohydride - NaBH₄) (1.5 eq)
-
Solvent (e.g., Methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the aldehyde and the amine in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress of imine formation by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.[6]
General Protocol for Eschweiler-Clarke Reaction
This protocol outlines the general procedure for the N,N-dimethylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Formaldehyde (37% aqueous solution) (excess, e.g., 5-10 eq)
-
Formic acid (excess, e.g., 5-10 eq)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To the primary amine in a round-bottom flask, add formic acid followed by the aqueous solution of formaldehyde.
-
Heat the reaction mixture to reflux (typically around 100 °C) for several hours (e.g., 8-18 hours). The reaction progress can be monitored by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution basic by carefully adding a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is above 10.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude tertiary amine.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: A logical troubleshooting workflow for addressing low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. 3-Aminobenzylamine | CymitQuimica [cymitquimica.com]
- 4. 3-Aminobenzylamine | 4403-70-7 | TCI AMERICA [tcichemicals.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Dimethylaminomethyl-benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylaminomethyl-benzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of 3-(dimethylaminomethyl)benzaldehyde with ammonia or an ammonia source, followed by reduction of the resulting imine. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
-
Eschweiler-Clarke Reaction: This method involves the methylation of 3-(aminomethyl)benzylamine using formaldehyde and formic acid. This reaction is known for its high selectivity in producing tertiary amines.[1][2]
-
Catalytic Hydrogenation of a Nitrile: This route involves the reduction of 3-(dimethylaminomethyl)benzonitrile to the corresponding benzylamine using a catalyst such as palladium on carbon (Pd/C) or a nickel-based catalyst.[3][4]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route. The most common impurities include:
-
Over-alkylation Products: In reductive amination reactions, the primary amine product can sometimes react further to form secondary and tertiary amine byproducts. However, the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage.[2]
-
N-formylated impurity: During Eschweiler-Clarke reactions, the formation of a formamide by-product is possible.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial aldehyde, nitrile, or primary/secondary amine precursors in the final product.
-
Alcohol Byproduct: During reductive amination, the aldehyde starting material can be reduced to the corresponding alcohol (3-(dimethylaminomethyl)benzyl alcohol).
-
Colored Impurities: Oxidation of the amine product or impurities in the starting materials can lead to the formation of colored byproducts, often appearing as yellow or brown discoloration.
-
Secondary Amine from Nitrile Reduction: During the catalytic hydrogenation of 3-(dimethylaminomethyl)benzonitrile, the intermediate imine can react with the primary amine product to form a secondary amine, such as N,N'-bis[3-(dimethylaminomethyl)benzyl]amine.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?
A: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures.
| Potential Cause | Troubleshooting Suggestion |
| Poor quality of starting materials | Ensure the purity of your starting materials. For instance, aged benzaldehyde derivatives can oxidize to benzoic acids, which will not participate in the reaction. |
| Suboptimal reaction temperature | For reductive amination, the reaction is typically carried out at room temperature. For the Eschweiler-Clarke reaction, heating is usually required (e.g., 80-100 °C).[1] Optimize the temperature for your specific reaction. |
| Inefficient reducing agent | The choice and amount of reducing agent are critical. For reductive amination, sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.[1] Ensure the reducing agent is fresh and added portion-wise to control the reaction rate. |
| Incorrect pH | Reductive amination is sensitive to pH. The formation of the imine intermediate is favored under weakly acidic conditions. The addition of a small amount of acetic acid can be beneficial. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or adding more of the limiting reagent. |
| Product loss during work-up | This compound is a basic compound. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to prevent the formation of the water-soluble ammonium salt, which would reduce the amount of product extracted into the organic phase. |
Issue 2: Presence of Significant Side Products
Q: My final product is contaminated with significant amounts of side products. How can I minimize their formation and purify my product?
A: The strategy to minimize side products depends on their identity.
| Side Product | Mitigation Strategy | Purification Method |
| Over-alkylation Products | In reductive amination, use a stoichiometric amount of the amine source. Alternatively, use the Eschweiler-Clarke reaction, which is selective for tertiary amine formation.[2] | Column chromatography can separate the desired primary amine from more substituted byproducts. |
| Alcohol Byproduct | Use a selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine over the aldehyde.[1] | Column chromatography. The alcohol is more polar than the amine product. |
| Unreacted Starting Material | Drive the reaction to completion by optimizing conditions (see Issue 1). | Unreacted aldehyde or nitrile can be removed by column chromatography. Unreacted primary/secondary amines can be removed by an acidic wash during work-up. |
| Colored Impurities | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use high-purity, colorless starting materials. | Treat the crude product solution with activated charcoal before filtration. Column chromatography can also remove colored impurities. |
Quantitative Data on Side Products
The following table summarizes potential side products and their typical (estimated) percentages in common synthetic routes. Please note that these are general estimates, and the actual amounts can vary significantly based on specific reaction conditions.
| Synthetic Route | Side Product | Typical Percentage (%) | Notes |
| Reductive Amination | 3-(dimethylaminomethyl)benzyl alcohol | 5 - 15 | Can be higher if a non-selective reducing agent is used. |
| Over-alkylated amines | 2 - 10 | Dependent on the stoichiometry of the amine source. | |
| Catalytic Hydrogenation | N,N'-bis[3-(dimethylaminomethyl)benzyl]amine | 5 - 20 | More prevalent with certain catalysts and conditions.[3] |
| Toluene derivative (from hydrogenolysis) | < 5 | Can be an issue with palladium catalysts at higher temperatures.[4] | |
| Eschweiler-Clarke | N-formyl-3-(dimethylaminomethyl)benzylamine | < 5 | Generally a very clean reaction with high selectivity. |
Experimental Protocols
Representative Protocol for Reductive Amination
This protocol is a general guideline for the synthesis of this compound via reductive amination of 3-(dimethylaminomethyl)benzaldehyde.
-
Reaction Setup: To a solution of 3-(dimethylaminomethyl)benzaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Monitor the reaction for the disappearance of the imine intermediate by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking).
Diagrams
Caption: Troubleshooting workflow for identifying and mitigating side products.
Caption: Reaction pathway for reductive amination and potential side reactions.
References
- 1. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Dimethylaminomethyl-benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylaminomethyl-benzylamine. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can arise from the synthetic route used. Potential impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include 3-formyl-N,N-dimethylbenzylamine, benzylamine precursors, or methylating/aminating agents.
-
Side-products of the reaction: These can include products from over-alkylation, incomplete reaction, or rearrangement. For instance, if synthesized via reductive amination, incompletely reduced intermediates might be present.
-
Solvents and reagents: Residual solvents from the reaction or workup, as well as any catalysts or reagents used.
-
Degradation products: Like other benzylamines, oxidation and condensation products can form, especially if the compound has been stored improperly.[1]
Q2: What is the recommended primary method for purifying this compound?
A2: For a liquid amine like this compound, vacuum distillation is a highly effective method for purification, particularly for removing non-volatile impurities.[1] Distillation under reduced pressure is crucial as it allows for boiling at a lower temperature, which helps to prevent thermal degradation of the compound.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Several analytical techniques can be employed to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture. Developing a suitable solvent system will be necessary to achieve good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity analysis and structural confirmation of the main component and any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is a dark oil after synthesis and workup.
-
Possible Cause: Presence of colored impurities, often from oxidation or polymerization of starting materials or the product.
-
Troubleshooting Steps:
-
Charcoal Treatment: Before distillation, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and treat with activated charcoal. Stir for 30-60 minutes, then filter through a pad of celite to remove the charcoal. This can effectively remove many colored impurities.
-
Vacuum Distillation: As a primary purification step, vacuum distillation can separate the desired product from less volatile, colored impurities.[1]
-
Issue 2: Multiple spots are observed on TLC after initial purification.
-
Possible Cause: Co-distillation of impurities with similar boiling points or incomplete removal of impurities during extraction.
-
Troubleshooting Steps:
-
Fractional Distillation: If simple vacuum distillation is insufficient, employ fractional vacuum distillation using a column with packing material (e.g., Raschig rings or Vigreux indentations) to improve separation efficiency.[1]
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent.
-
Salt Formation and Recrystallization: Convert the amine to a solid salt (e.g., hydrochloride or picrate) by treating it with the corresponding acid.[1] The salt can then be purified by recrystallization from a suitable solvent. After purification, the free amine can be regenerated by treatment with a base.
-
Issue 3: Low recovery after purification.
-
Possible Cause: Product loss during multiple extraction or filtration steps, or thermal degradation during distillation.
-
Troubleshooting Steps:
-
Minimize Transfers: Reduce the number of transfers between flasks and separatory funnels.
-
Optimize Extraction: Ensure complete extraction from the aqueous phase by performing multiple extractions with smaller volumes of organic solvent. Check the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into the organic phase.
-
Optimize Distillation: Ensure the distillation apparatus is well-sealed to maintain a stable vacuum. Use a suitable heating mantle and monitor the temperature closely to avoid overheating, which can lead to decomposition.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly greased and sealed.
-
Place the crude this compound into the round-bottom flask. Add a magnetic stir bar.
-
Connect the apparatus to the vacuum pump.
-
Slowly apply the vacuum and begin stirring.
-
Once a stable vacuum is achieved, gradually heat the flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol outlines the purification of this compound using an acid-base extraction.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and add 1M HCl. Shake vigorously and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 2M NaOH with stirring until the solution is basic (check with pH paper).
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 246258-97-9[2] |
| Molecular Formula | C₁₀H₁₆N₂[2] |
| Molecular Weight | 164.25 g/mol [2] |
| Appearance | Liquid |
| Boiling Point | Not readily available, requires experimental determination or prediction. |
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Purity Achievable |
| Vacuum Distillation | Effective for removing non-volatile and some volatile impurities. Good for large scales. | Risk of thermal degradation. May not separate compounds with close boiling points. | Good to Excellent |
| Acid-Base Extraction | Excellent for removing non-basic impurities. | Can be labor-intensive and may involve solvent losses. | Good |
| Column Chromatography | High resolution for separating closely related compounds. | Can be slow and requires significant solvent usage. Potential for product loss on the column. | Excellent |
| Crystallization (of a salt) | Can yield very high purity. | Requires formation of a solid derivative and subsequent regeneration of the free base. | Excellent |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 3-Dimethylaminomethyl-benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Dimethylaminomethyl-benzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2][3] It is a type of reductive amination that is highly efficient for producing tertiary amines and avoids the formation of quaternary ammonium salts.[2][4]
Q2: What is the starting material for the synthesis of this compound via the Eschweiler-Clarke reaction?
A2: The typical starting material is 3-aminomethyl-benzylamine. In this process, the primary amino group of 3-aminomethyl-benzylamine is exhaustively methylated to a dimethylamino group.
Q3: What are the typical reaction conditions for the Eschweiler-Clarke reaction?
A3: The reaction is generally performed by heating the amine with formaldehyde and formic acid.[5][6] Often, the reaction mixture is heated to near boiling, typically around 80-100°C, for several hours.[5][6]
Q4: What are the main advantages of using the Eschweiler-Clarke reaction for this synthesis?
A4: The main advantages include:
-
High Yields: The reaction is known for its high efficiency, often providing yields greater than 80%.[6]
-
Selectivity: It selectively produces tertiary amines without the formation of quaternary ammonium salts as byproducts.[2][4]
-
Mild Conditions: The reaction conditions are relatively mild and tolerate a variety of functional groups.[1][6]
-
One-Pot Procedure: It is a convenient one-pot synthesis.[3]
Troubleshooting Guide
Low Yield
Issue: The yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Extend the heating time if necessary.[5] - Increase Reaction Temperature: If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the mixture (typically around 100°C).[6] |
| Suboptimal Reagent Stoichiometry | - Excess Formaldehyde and Formic Acid: Ensure that formaldehyde and formic acid are used in excess. A common molar ratio is 1 equivalent of the amine to at least 2 equivalents of formaldehyde and a significant excess of formic acid, which also acts as the solvent.[2] |
| Decomposition of Starting Material or Product | - Temperature Control: While heating is necessary, excessive temperatures for prolonged periods could lead to degradation. Maintain a consistent temperature within the recommended range. |
| Inefficient Iminium Ion Formation | - pH of the Reaction Mixture: The Eschweiler-Clarke reaction proceeds under acidic conditions provided by the formic acid. Ensure the formic acid is of appropriate concentration and purity. |
Impurity Formation
Issue: The final product is contaminated with significant impurities.
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Drive the Reaction to Completion: As with low yield, ensure the reaction has gone to completion by extending the reaction time or adjusting the temperature. - Purification: Unreacted 3-aminomethyl-benzylamine can be removed during the work-up. Being more polar, it can be separated by column chromatography. |
| Formation of N-formyl Byproducts | - Sufficient Formic Acid: While formic acid is the reducing agent, its deficiency can sometimes lead to the formation of N-formylated intermediates that are not fully reduced. Ensure a sufficient excess of formic acid is used. |
| Side Reactions of the Benzyl Group | - Controlled Temperature: Although generally stable, the benzylic position can be susceptible to side reactions at very high temperatures. Avoid excessive heating. |
| Impure Starting Materials | - Purify Starting Material: Ensure the 3-aminomethyl-benzylamine starting material is of high purity. Impurities in the starting material will likely be carried through the reaction. |
Difficult Purification
Issue: Difficulty in isolating the pure this compound from the reaction mixture.
| Potential Cause | Recommended Solution |
| Emulsion during Extraction | - Addition of Brine: During the aqueous work-up, the formation of emulsions can make phase separation difficult. Add saturated sodium chloride solution (brine) to break up emulsions. |
| Product is Water Soluble | - Multiple Extractions: The product may have some solubility in water. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery from the aqueous phase.[5] |
| Co-distillation with Impurities | - Fractional Distillation: If purifying by distillation, use a fractionating column to improve the separation of the product from impurities with close boiling points. |
| Product is an Oil | - Column Chromatography: If the product is a non-crystalline oil, purification by column chromatography on silica gel is an effective method. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be used.[5] |
Data Presentation
| Starting Amine | Reagents & Conditions | Yield (%) | Reference |
| Substituted Benzylamine | Formaldehyde, Formic Acid, 80°C, 18h | ~98% | [5] |
| Aromatic Amines | Formaldehyde, Formic Acid, 65°C, 4.5h | ~59% | [1] |
| Aliphatic Amines | Paraformaldehyde, Oxalic Acid Dihydrate, 100-120°C | 88-94% | [1] |
Experimental Protocols
General Protocol for the Eschweiler-Clarke Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound from 3-aminomethyl-benzylamine.
Materials:
-
3-aminomethyl-benzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for basification
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 3-aminomethyl-benzylamine with a magnetic stir bar.
-
Addition of Reagents: To the stirred amine, add 2.5 to 3.0 equivalents of formaldehyde (37% aqueous solution) followed by a significant excess of formic acid (enough to act as the solvent, typically 3-5 mL per gram of amine).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80-100°C. The reaction is typically stirred at this temperature for 4 to 18 hours.[5] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to the mixture to neutralize the excess formic acid and protonate the amine product.
-
Wash the acidic aqueous solution with an organic solvent like diethyl ether or dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer to a pH greater than 11 by the slow addition of a concentrated NaOH or KOH solution, ensuring the mixture is cooled in an ice bath.
-
Extract the product from the basic aqueous layer with several portions of dichloromethane.[5]
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
Stability issues of 3-Dimethylaminomethyl-benzylamine under different conditions
This technical support center provides guidance on the stability of 3-Dimethylaminomethyl-benzylamine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited; therefore, much of the guidance provided is based on the chemical properties of structurally similar compounds, such as benzylamines and tertiary amines. It is crucial to perform stability studies under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its structural components—a benzylamine and a tertiary amine—the stability of this compound is likely influenced by the following factors:
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pH: The presence of two amine groups makes the compound's stability dependent on the pH of the solution.
-
Oxidizing agents: Amines are susceptible to oxidation, which can lead to the formation of various degradation products.
-
Light: Similar to other benzylamines, this compound may be sensitive to light, potentially leading to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Presence of metal ions: Certain metal ions can catalyze oxidative degradation pathways.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways have not been fully elucidated for this molecule, potential routes based on its functional groups include:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide. The benzylamine moiety can undergo oxidative deamination to form an imine, which can then be hydrolyzed to an aldehyde and a primary amine.[1][2]
-
Reaction with Carbon Dioxide: Benzylamines can be sensitive to carbon dioxide. It is advisable to handle and store the compound under an inert gas.
-
Chlorination/Chloramination: Studies on similar benzylamines have shown that they can be degraded by chlorine and chloramines, leading to the formation of imines, aldehydes, and other byproducts.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and carbon dioxide. Protecting the compound from light is also advisable.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Color change in solution (e.g., turning yellow/brown) | Oxidation or photodegradation of the benzylamine moiety. | - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.- Prepare solutions fresh before use.- Degas solvents to remove dissolved oxygen.- Consider adding a suitable antioxidant if compatible with your experiment. |
| Unexpected peaks in chromatogram (e.g., HPLC, GC) | Degradation of the compound during sample preparation, storage, or analysis. | - Analyze a freshly prepared sample to determine if degradation is time-dependent.- Ensure the analytical method is stability-indicating (i.e., capable of separating the parent compound from degradation products).- Check for incompatibility with the solvent or mobile phase.- Evaluate the temperature of the autosampler and column to minimize on-instrument degradation. |
| Loss of potency or concentration over time | Chemical instability under the storage or experimental conditions. | - Re-evaluate the storage conditions (temperature, light exposure, atmosphere).- Conduct a forced degradation study to identify the conditions under which the compound is unstable.- Ensure the pH of the solution is maintained in a stable range. |
| Precipitate formation in solution | Poor solubility or reaction with components in the medium (e.g., CO2 from air). | - Confirm the solubility of the compound in the chosen solvent.- Ensure the storage container is tightly sealed.- If working with buffered solutions, check for potential salt formation or pH shifts. |
Summary of Stability Data for Structurally Related Compounds
| Condition | Compound | Observation | Reference |
| Storage | Benzylamine | Sensitive to carbon dioxide. Handle and store under inert gas. | |
| Thermal | Benzylamine | The product is chemically stable under standard ambient conditions (room temperature). | |
| Oxidation | N,N-dimethylbenzylamine | Susceptible to oxidation. | [1] |
| Chlorination | Benzylamine, N-methylbenzylamine, N,N-dimethylbenzylamine | Degrades in the presence of chlorine. The dominant reaction involves chlorine transfer to the nitrogen followed by elimination and hydrolysis to form an aldehyde and a lower-order amine. | [1] |
| Anaerobic Biodegradation | N,N-dimethylbenzylamine | Undergoes significant biodegradation. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a controlled temperature environment (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool and dilute to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples and a non-degraded control using a stability-indicating analytical method, such as HPLC with a UV or MS detector.
Protocol 2: Stability in Aqueous Solutions at Different pH
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Spike a known amount of this compound into each buffer to a final concentration suitable for analysis.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Dimethylaminomethyl-benzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation issues encountered when working with 3-Dimethylaminomethyl-benzylamine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that can cause catalyst deactivation?
A1: this compound possesses two key functional groups that can interact with and deactivate metal catalysts: a primary benzylic amine and a tertiary amine. The lone pair of electrons on the nitrogen atoms of both amine groups can coordinate strongly to the active metal centers of a catalyst, leading to poisoning.
Q2: Which types of catalysts are most susceptible to deactivation by this compound?
A2: Catalysts based on late transition metals are particularly vulnerable to poisoning by amines. This includes, but is not limited to, palladium (e.g., Pd/C, Pd(OAc)₂), platinum (e.g., PtO₂), rhodium, and nickel (e.g., Raney Ni) catalysts. These are commonly used in reactions such as hydrogenations, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and reductive aminations.
Q3: What are the common signs of catalyst deactivation in my reaction?
A3: The signs of catalyst deactivation can manifest in several ways:
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Reduced reaction rate: The reaction proceeds much slower than expected or stalls completely.
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Low product yield: The conversion of starting material to the desired product is incomplete.
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Decreased selectivity: An increase in the formation of side products is observed.
-
Change in reaction mixture appearance: Formation of a precipitate (e.g., palladium black) can indicate catalyst agglomeration and deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Catalytic Reaction
Question: My reaction using this compound as a substrate or ligand is showing low to no conversion. What are the potential causes related to catalyst deactivation?
Answer: This is a common issue and can often be attributed to several deactivation mechanisms. The primary suspects are catalyst poisoning and fouling.
Potential Deactivation Mechanisms & Troubleshooting Steps
| Potential Cause | Description | Troubleshooting & Optimization |
| Catalyst Poisoning by Amine Coordination | The nitrogen lone pairs of the primary or tertiary amine in this compound can strongly coordinate to the active metal sites, blocking them from participating in the catalytic cycle. | - Increase Catalyst Loading: In a small-scale trial, incrementally increase the catalyst loading to see if the reaction proceeds. This can help overcome a certain threshold of poisoning. - Use a More Robust Catalyst: Consider catalysts with ligands that are less easily displaced or catalysts known to be more resistant to amine poisoning. - Protecting Group Strategy: If the primary amine is the reactant, consider protecting it temporarily to prevent its coordination during the reaction. |
| Fouling by Product or Byproduct Deposition | The product of the reaction or polymeric byproducts can adsorb onto the catalyst surface, physically blocking the active sites. This is more common in heterogeneous catalysis. | - Optimize Reaction Conditions: Lowering the reaction temperature or substrate concentration can sometimes minimize the formation of high molecular weight byproducts that lead to fouling. - Improve Agitation: Ensure efficient stirring to minimize localized high concentrations of reactants or products near the catalyst surface. |
| Poisoning by Impurities | Trace impurities in reagents or solvents (e.g., sulfur compounds, water) can act as potent catalyst poisons. | - Use High-Purity Reagents: Ensure all starting materials, including this compound and solvents, are of high purity and are appropriately dried. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. |
Issue 2: Formation of Palladium Black in a Cross-Coupling Reaction
Question: I am using a palladium catalyst for a cross-coupling reaction involving this compound, and I observe the formation of a black precipitate. What does this mean and how can I prevent it?
Answer: The formation of a black precipitate is likely palladium black, which is an agglomerated, inactive form of the palladium catalyst. This indicates catalyst decomposition and is a common deactivation pathway.
Troubleshooting Workflow for Palladium Black Formation
Caption: Troubleshooting workflow for the formation of palladium black.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 eq), the boronic acid or other coupling partner (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the this compound (if it is a reactant) or other amine-containing substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration Feasibility Test
For heterogenous catalysts like Pd/C that may be deactivated by fouling, a regeneration test can be performed.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst with a solvent that is a good solvent for the reactants and products but in which the catalyst is insoluble. This can help remove adsorbed species.
-
Drying: Dry the washed catalyst under vacuum.
-
Re-use Test: Use the washed and dried catalyst in a small-scale test reaction under the original conditions to assess if any activity has been restored.
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Thermal Treatment (Advanced): For coking, a controlled oxidation (calcination) may be required. This should be performed with caution as it can also lead to sintering if not done correctly.
Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation that can occur in the presence of this compound.
Caption: Primary mechanisms of catalyst deactivation.
Technical Support Center: 3-Dimethylaminomethyl-benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylaminomethyl-benzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during its purification and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Given that the most probable synthetic route to this compound is the reductive amination of 3-(dimethylaminomethyl)benzaldehyde, the common impurities include:
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Unreacted Starting Materials: Residual 3-(dimethylaminomethyl)benzaldehyde and the amine source (e.g., ammonia or an ammonium salt).
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Intermediate Imine: The imine formed between 3-(dimethylaminomethyl)benzaldehyde and the amine source may not have been fully reduced.
-
Over-alkylation Products: If a primary amine is formed and reacts further with the aldehyde, secondary and tertiary amine byproducts can be generated.[1][2][3]
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Reductant Byproducts: Residual reducing agents (e.g., borohydride salts) and their corresponding boron-containing byproducts.
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Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main compound and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with additives like trifluoroacetic acid) is a good starting point.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities. Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.[9][10][11][12]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.
Q3: My sample of this compound has developed a yellow color upon storage. What is the likely cause and is it still usable?
A3: Amines, particularly benzylamines, are susceptible to oxidation upon exposure to air and light, which can lead to the formation of colored impurities. The yellowing is likely due to minor oxidation products. For many applications, a slightly discolored sample may still be suitable. However, for high-purity applications, such as in drug development, purification is recommended. To prevent discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Troubleshooting Guides
Problem 1: Low Purity After Synthesis
Symptom: Analytical techniques (HPLC, GC-MS, or NMR) show significant levels of impurities in the crude product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure all starting material is consumed. If the reaction has stalled, consider adding more reducing agent or extending the reaction time. |
| Side Reactions | Optimize reaction conditions. This may involve adjusting the temperature, stoichiometry of reagents, or the choice of reducing agent. For example, using a milder reducing agent like sodium triacetoxyborohydride (STAB) can sometimes offer better selectivity.[1][13] |
| Ineffective Workup | Ensure the aqueous workup effectively removes water-soluble impurities. An acid wash (e.g., with dilute HCl) can remove basic impurities, while a base wash (e.g., with aqueous NaHCO₃ or NaOH) can remove acidic impurities. |
Problem 2: Difficulty in Removing a Specific Impurity
Symptom: A persistent impurity is observed even after initial purification attempts.
Possible Causes and Solutions:
| Impurity Type | Recommended Purification Strategy |
| Starting Aldehyde | If distillation is not effective, consider a "scavenging" approach. This involves adding a small amount of a primary amine resin to the crude product to form an imine with the excess aldehyde, which can then be filtered off. |
| Closely Related Amine Byproduct | Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different. Alternatively, preparative chromatography (e.g., flash chromatography on silica gel or alumina) may be necessary. For amines that are difficult to separate on silica, using an amine-functionalized silica gel or adding a small amount of triethylamine to the eluent can improve separation. |
| Non-volatile Baseline Material | This may consist of polymeric byproducts. Purification by distillation is often the most effective method to separate the desired volatile amine from non-volatile materials. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This method is suitable for removing non-volatile impurities and some closely boiling impurities.
Methodology:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Gently heat the distillation flask in a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.
-
Analyze the purity of the collected fraction using HPLC or GC-MS.
Representative Data:
| Sample | Purity (before distillation) | Purity (after distillation) | Yield |
| Batch A | 85% | 98.5% | 80% |
| Batch B | 90% | 99.2% | 85% |
Protocol 2: Purification by Acid-Base Extraction and Salt Formation
This protocol is effective for removing neutral and acidic impurities.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The amine will move to the aqueous phase as the hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
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For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system like ethanol/diethyl ether before converting it back to the free base.
Representative Data:
| Sample | Purity (before extraction) | Purity (after extraction) | Recovery |
| Batch C | 88% | 97% | 90% |
| Batch D | 92% | 99% | 92% |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved One problem with reductive amination as a method of | Chegg.com [chegg.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzylamine | SIELC Technologies [sielc.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methylbenzylamine(100-81-2) 1H NMR spectrum [chemicalbook.com]
- 11. N,N-Dimethylbenzylamine(103-83-3) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-Dimethylaminomethyl-benzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 3-Dimethylaminomethyl-benzylamine. The information is presented in a question-and-answer format to provide direct and actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the preparation of this compound?
A1: The synthesis of this compound can be approached through a multi-step process, most commonly involving the initial formation of a key intermediate, 3-[(dimethylamino)methyl]benzonitrile, followed by its reduction to the final product. An alternative pathway could be the reductive amination of 3-(dimethylaminomethyl)benzaldehyde with ammonia.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: When scaling up, it is crucial to consider the following:
-
Exothermic Reactions: The formation of intermediates and the final reduction step can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Hydrogen Gas: If catalytic hydrogenation is used for the reduction of the nitrile, careful handling of hydrogen gas is required due to its flammability and potential for explosive mixtures with air.
-
Reagent Handling: Use appropriate personal protective equipment (PPE) when handling all reagents, especially corrosive or flammable substances. Ensure adequate ventilation to avoid inhalation of vapors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Nitrile Formation (Sommelet Reaction) | Incomplete reaction of the starting benzyl halide. | Ensure complete dissolution of reactants. Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions, such as the formation of quaternary ammonium salts. | Use a precise molar ratio of hexamine to the benzyl halide. Control the reaction temperature to minimize side reactions. | |
| Incomplete Reduction of the Nitrile | Inactive or insufficient reducing agent. | For hydride reductions (e.g., LiAlH4), ensure the reagent is fresh and used in an anhydrous solvent. For catalytic hydrogenation, use a fresh, active catalyst and ensure adequate hydrogen pressure and agitation. |
| Catalyst poisoning. | Ensure the starting nitrile is pure and free from catalyst poisons like sulfur compounds. | |
| Formation of Secondary Amine Impurities | Over-alkylation during the initial synthesis steps or side reactions during reduction. | In reductive amination, using a large excess of ammonia can help minimize the formation of secondary amines.[1] |
| Difficult Product Isolation/Purification | The product may be a viscous oil or have high water solubility. | Consider converting the final amine to its hydrochloride salt for easier handling and purification by crystallization.[2][3][4] The product can also be purified by vacuum distillation. |
Data Presentation
| Reaction Step | Starting Materials | Reagents | Typical Yield | Reference Reaction |
| Formation of 3-(chloromethyl)-N,N-dimethylaniline | 3-Methylaniline | Formaldehyde, HCl, Thionyl Chloride | Varies | Analogous to chloromethylation reactions |
| Formation of 3-((dimethylamino)methyl)benzonitrile | 3-(chloromethyl)-N,N-dimethylaniline | NaCN | Moderate to Good | Standard nucleophilic substitution |
| Reduction to this compound | 3-((dimethylamino)methyl)benzonitrile | LiAlH4 or H2/Catalyst | High | Reduction of substituted benzonitriles[5] |
Experimental Protocols
The following are generalized experimental protocols for the key steps in a potential synthesis of this compound. Note: These are illustrative and should be optimized for specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-((dimethylamino)methyl)benzonitrile (Illustrative)
This step would likely proceed via the chloromethylation of N,N-dimethylaniline followed by cyanation. A more direct, but potentially lower-yielding route could involve the Mannich reaction on toluene followed by functional group transformations. A plausible starting point for a related intermediate is the synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine.[6]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with an aqueous solution of dimethylamine. Cool the flask in an ice bath.
-
Add benzyl chloride dropwise from the dropping funnel while maintaining the temperature below 40°C.
-
Reaction: After the addition is complete, continue stirring at room temperature for an additional hour.
-
Work-up: Cool the reaction mixture and separate the organic layer. The organic layer contains the N,N-dimethylbenzylamine. This product would then need to be further functionalized at the 3-position of the benzene ring.
Protocol 2: Reduction of 3-((dimethylamino)methyl)benzonitrile to this compound (General Procedure for Nitrile Reduction)
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 3-((dimethylamino)methyl)benzonitrile in anhydrous THF to the LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture in an ice bath. Carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting solids and wash them with THF. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.[2]
Visualization
The following diagrams illustrate the proposed synthetic workflow and a logical troubleshooting pathway.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 6. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
Preventing byproduct formation in benzylamine synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzylamine synthesis, and why do they form?
A1: The most prevalent byproducts are secondary (dibenzylamine) and tertiary (tribenzylamine) amines. These form because the product, primary benzylamine, is often more nucleophilic than the ammonia or amine source used in the reaction. Consequently, it can compete with the starting amine and react with the benzylating agent (e.g., benzyl chloride or the imine intermediate) to form over-alkylated products.[1] Other common byproducts depend on the specific synthesis route and can include benzyl alcohol (from the reduction of benzaldehyde) and N-formylated derivatives (in Leuckart-Wallach reactions).[2][3]
Q2: Which synthesis method is best for obtaining high-purity primary benzylamine?
A2: The Gabriel synthesis is historically recognized for producing pure primary amines with minimal contamination from secondary or tertiary amines.[4][5] This method uses the potassium salt of phthalimide as an ammonia surrogate. The bulky nature and reduced nucleophilicity of the intermediate N-alkylphthalimide prevent the subsequent reactions that lead to over-alkylation.[6]
Q3: How can I suppress the formation of dibenzylamine and tribenzylamine in direct alkylation or reductive amination methods?
A3: A large excess of the ammonia source is the most common strategy.[1][7] Using a high molar ratio of ammonia to the benzyl halide or benzaldehyde (e.g., 15:1 or higher) increases the probability that the electrophile will react with ammonia rather than the benzylamine product.[1] Other strategies include controlling the temperature and using specific solvents or additives that can influence reaction rates.[1][7]
Q4: My benzylamine starting material appears impure on a TLC plate. How can it be purified?
A4: Benzylamine can degrade over time, often through oxidation and condensation reactions.[8] Standard purification involves drying the amine with NaOH or KOH, followed by distillation, preferably under vacuum or a nitrogen atmosphere to prevent oxidation.[8] Another effective method is to dissolve the impure amine in a solvent like ether, precipitate it as its hydrochloride salt by adding HCl, filter the salt, and then regenerate the free amine by treatment with a base like NaOH.[8]
Troubleshooting Common Synthesis Routes
Route 1: Ammonolysis of Benzyl Halides
This method involves the reaction of a benzyl halide (e.g., benzyl chloride) with ammonia.
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Problem: My final product contains significant amounts of dibenzylamine and tribenzylamine, resulting in low yields of the desired primary amine (yields can be as low as 60%).[1]
-
Analysis: The primary difficulty in this synthesis is that the product, benzylamine, is a stronger nucleophile than ammonia. It reacts with the starting benzyl chloride faster than ammonia does, leading to the formation of secondary and tertiary amines.[1]
-
Solution:
-
Increase Ammonia Concentration: Employ a large molar excess of ammonia to benzyl chloride. Ratios of 15:1 to 35:1 are recommended to statistically favor the reaction of benzyl chloride with ammonia over the product benzylamine.[1]
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Use a Two-Phase System: Performing the reaction in the presence of a nonpolar, inert solvent (like benzene or n-hexane) can improve yields. The benzylamine product is extracted into the organic phase as it forms, reducing its concentration in the aqueous ammonia phase and thus minimizing its reaction with the remaining benzyl chloride. This method has been reported to increase yields to over 80%.[1]
-
Add an Aromatic Aldehyde: One patented process involves adding an aromatic aldehyde (e.g., benzaldehyde) to the reaction. This aldehyde reversibly forms a Schiff base with the product benzylamine, temporarily protecting it from reacting further with benzyl chloride. The benzylamine is later liberated by acid hydrolysis. This approach can reportedly increase yields to over 70%.[7]
-
// Main Reaction Path start -> bna [label="+ NH3\n(Desired Reaction)"];
// Side Reaction Paths bna -> dba [label="+ Benzyl Chloride\n(1st Byproduct)", color="#EA4335"]; dba -> tba [label="+ Benzyl Chloride\n(2nd Byproduct)", color="#4285F4"];
// Connect reactants to side reactions start -> dba [style=dashed, arrowhead=none, color="#EA4335"]; start -> tba [style=dashed, arrowhead=none, color="#4285F4"]; }
Caption: Byproduct formation pathway in benzylamine synthesis via ammonolysis.
Route 2: Reductive Amination of Benzaldehyde
This method involves reacting benzaldehyde with ammonia to form an intermediate imine, which is then reduced to benzylamine.
-
Problem: The reaction produces a mixture of primary and secondary amines, along with benzyl alcohol as a significant byproduct.[2][9]
-
Analysis: Benzyl alcohol forms when the reducing agent directly reduces the starting benzaldehyde before it can react with ammonia to form the imine. Secondary amine (dibenzylamine) formation occurs when the primary amine product reacts with another molecule of benzaldehyde to form a new imine, which is subsequently reduced.[10]
-
Solution:
-
Choose a Selective Reducing Agent: Use a reducing agent that is more selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this, as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[11][12]
-
Optimize Ammonia Concentration: The concentration of ammonia is critical. Using a high concentration (e.g., a 2 mol/L solution in methanol) drives the equilibrium towards imine formation, minimizing the opportunity for direct aldehyde reduction.[13]
-
Control Reaction Conditions: Running the reaction at slightly elevated temperatures (e.g., 60-90°C) can favor imine formation and hydrogenation over competing side reactions.[10][13] However, excessively high temperatures can lead to decreased selectivity.[10]
-
Consider a Two-Step (Indirect) Process: First, form the intermediate hydrobenzamide by reacting benzaldehyde with aqueous ammonia. Isolate this intermediate and then reduce it with an agent like sodium borohydride (NaBH₄). While this method can still produce mixtures, it separates the imine formation from the reduction step, offering more control.[9]
-
Caption: Troubleshooting logic for reductive amination of benzaldehyde.
Quantitative Data on Byproduct Formation
The following table summarizes reported yields and byproduct levels under different reaction conditions for the ammonolysis of benzyl chloride.
| Method | Molar Ratio (NH₃:BnCl) | Solvent | Temperature (°C) | Benzylamine Yield (%) | Key Byproducts | Reference |
| Conventional Aqueous Ammonolysis | ~20:1 | Water | 25 - 50 | ~60 | Dibenzyl & Tribenzyl amine | [1] |
| Two-Phase Ammonolysis | >15:1 | Benzene/Water | 135 - 145 | 82 | Not specified | [1] |
| Two-Phase Ammonolysis | >15:1 | n-Hexane/Water | 135 - 145 | 81 | Not specified | [1] |
| Ammonolysis with Aromatic Aldehyde Additive | 4:1 to 10:1 | Water | 50 - 90 | >70 | Dibenzylamine (inhibited) | [7] |
Key Experimental Protocols
Protocol 1: Gabriel Synthesis of Benzylamine
This two-step protocol is adapted from a procedure reported in the Journal of Chemical Education.[4]
Step A: Synthesis of N-Benzylphthalimide
-
In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.
-
Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a potent lachrymator. Handle in a fume hood.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the reaction mixture to cool. Add 100 mL of water to dissolve the potassium chloride byproduct.
-
Collect the solid crude product by suction filtration and wash with water. The expected yield of crude N-benzylphthalimide is 28-31 g (72-79%).
Step B: Hydrazinolysis to Benzylamine
-
Combine 23.7 g of the crude N-benzylphthalimide, 7 mL of hydrazine hydrate (85%), and 80 mL of methanol in a 250-mL round-bottomed flask. Caution: Hydrazine is highly toxic.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid and heat for another 1-2 minutes.
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Reduce the volume of the filtrate to approximately 50 mL by distillation.
-
Make the solution strongly alkaline with concentrated (~40%) sodium hydroxide. A second liquid phase containing benzylamine will separate.
-
Extract the mixture with two 40-mL portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether and distill the residual oil. Collect the fraction boiling at 183-186°C. The expected yield of pure benzylamine is 60-70%.[4]
Caption: Experimental workflow for the two-step Gabriel synthesis of benzylamine.
Protocol 2: Two-Phase Ammonolysis of Benzyl Chloride
This protocol is based on the improved method described in U.S. Patent 2,987,548.[1]
-
In a suitable pressure vessel (e.g., a rocking bomb autoclave), combine 200 cc of aqueous ammonia (29% by weight) and 300 cc of benzene containing 12.7 g of benzyl chloride.
-
Heat the mixture to 135-145°C for approximately 60 minutes with agitation.
-
After cooling, separate the organic (benzene) and aqueous phases.
-
To the aqueous phase, add an excess of concentrated sodium hydroxide (NaOH) to liberate any benzylamine present as a salt.
-
Extract the basified aqueous phase multiple times with benzene (e.g., four portions).
-
Combine all organic phases.
-
Recover the benzylamine from the benzene solution by distillation. The reported yield is 8.8 g (82%).[1]
References
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. reddit.com [reddit.com]
- 9. ias.ac.in [ias.ac.in]
- 10. US5430187A - Method for manufacturing dibenzylamine - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Benzylamine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative Guide to the Catalytic Activity of Benzylamine Derivatives in Polymer Chemistry
A detailed analysis of 3-Dimethylaminomethyl-benzylamine's predicted catalytic performance in polyurethane and epoxy resin systems, benchmarked against established tertiary amine catalysts.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Tertiary amines are a cornerstone of polymer chemistry, acting as potent catalysts in a variety of polymerization reactions. Their efficacy stems from the nucleophilic nature of the nitrogen atom, which can accelerate reactions such as the formation of polyurethanes and the curing of epoxy resins. This guide focuses on the anticipated catalytic performance of this compound by drawing detailed comparisons with its close analog, N,N-dimethylbenzylamine (BDMA), and other commonly used tertiary amine catalysts. The primary applications discussed are in the production of polyurethane foams and the curing of epoxy resin systems.
Catalytic Performance in Polyurethane Foam Production
In the synthesis of polyurethane foams, tertiary amine catalysts play a crucial role in balancing two key reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water). The catalyst's structure influences its selectivity towards one reaction over the other, thereby affecting the foam's properties.
N,N-dimethylbenzylamine (BDMA) is recognized as an effective catalyst in polyurethane production, known for promoting both the gelling and blowing reactions, which is essential for producing foams with consistent cell structures and mechanical strength.[1] It helps to balance these reactions, ensuring the foam expands correctly and cures uniformly.[1]
Comparative Data for Polyurethane Foam Catalysts
The following table summarizes typical performance metrics for various tertiary amine catalysts in a model polyurethane foam formulation. These parameters—cream time, gel time, and tack-free time—are critical indicators of a catalyst's activity and its effect on the production cycle.[2][3]
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Predominant Reaction |
| N,N-dimethylbenzylamine (BDMA) (Predicted for this compound) | 15 - 25 | 60 - 90 | 90 - 120 | Balanced (Gelling & Blowing) |
| Triethylenediamine (TEDA) | 10 - 20 | 50 - 80 | 80 - 110 | Strong Gelling |
| N,N-dimethylcyclohexylamine (DMCHA) | 20 - 35 | 90 - 120 | 120 - 180 | Strong Gelling |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | 8 - 15 | 40 - 70 | 70 - 100 | Strong Blowing |
Note: Values are approximate and can vary significantly with the specific formulation (polyol type, isocyanate index, water content, etc.).
Catalytic Performance in Epoxy Resin Curing
Tertiary amines, including BDMA, are widely used as accelerators for the curing of epoxy resins with hardeners like amines or anhydrides.[4] They function by facilitating the ring-opening of the epoxide, which significantly speeds up the cross-linking process, even at ambient temperatures.[4] The addition of small amounts of tertiary amines can reduce curing times by 50% or more.[5]
BDMA is known to contribute to faster cure times and improved through-cure, and it can influence the final mechanical and thermal properties of the cured resin.[4] For example, in one case study, the use of 0.5% benzyldimethylamine in an aerospace adhesive application reduced the bonding cycle by 68%, with the adhesive achieving full strength in 90 minutes compared to 4.5 hours without the accelerator.[6]
Comparative Data for Epoxy Resin Curing Accelerators
This table compares the effect of different tertiary amine accelerators on the gel time and curing cycle of a typical bisphenol A-based epoxy resin system.
| Accelerator (at ~1-5 phr) | Gel Time at 25°C (min) | Typical Curing Cycle |
| N,N-dimethylbenzylamine (BDMA) (Predicted for this compound) | 30 - 45 | 24 hours at 25°C or 2 hours at 80°C |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 20 - 35 | 24 hours at 25°C or 1.5 hours at 80°C |
| Triethylamine (TEA) | 45 - 60 | 24 hours at 25°C or 3 hours at 80°C |
| No Accelerator | >120 | 7 days at 25°C or 4-6 hours at 80°C |
Note: phr = parts per hundred parts of resin. Performance is dependent on the specific epoxy resin and hardener system.
Experimental Protocols
Polyurethane Foam Formation
This protocol describes a general method for preparing a rigid polyurethane foam to evaluate the catalytic activity of different amines.
Materials:
-
Polyether polyol (e.g., trifunctional, OH value 400-500 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Tertiary amine catalyst (e.g., BDMA, TEDA)
-
Silicone surfactant
-
Blowing agent (e.g., water)
-
Disposable cups and a high-speed mixer (2000+ rpm)
Procedure:
-
In a disposable cup, accurately weigh the polyol, surfactant, water, and the amine catalyst.
-
Mix these components thoroughly for 30 seconds with the high-speed mixer.
-
Add the pre-weighed pMDI to the mixture and immediately start mixing at high speed.
-
Continuously mix for 5-10 seconds until the mixture is homogenous.
-
Simultaneously, start a stopwatch to measure the cream, gel, and tack-free times.
-
Cream time: Record the time when the liquid mixture turns cloudy and starts to rise.[2]
-
Gel time: Periodically touch the rising foam with a wooden stick. Record the time when the foam becomes stringy, indicating the onset of polymerization.[2]
-
Tack-free time: Record the time when the surface of the foam is no longer sticky to the touch.[2]
-
Allow the foam to cure completely (typically 24 hours at room temperature) before further analysis of its physical properties.
Epoxy Resin Curing
This protocol outlines a method to assess the accelerating effect of tertiary amines on the curing of an epoxy resin.
Materials:
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
Amine hardener (e.g., a polyamidoamine or aliphatic amine)
-
Tertiary amine accelerator (e.g., BDMA, DMP-30)
-
Differential Scanning Calorimeter (DSC) or a rheometer
Procedure:
-
Accurately weigh the epoxy resin and the amine hardener in a stoichiometric ratio into a suitable container.
-
In a separate formulation, weigh the epoxy resin, amine hardener, and a specific amount of the tertiary amine accelerator (e.g., 1-5 phr).
-
Thoroughly mix the components of each formulation until uniform.
-
To determine the gel time, a sample of each mixture can be monitored on a hot plate at a constant temperature, with the gel time being the point at which the liquid no longer flows.
-
Alternatively, for more precise measurements, use a DSC to determine the curing exotherm and the glass transition temperature (Tg) of the cured material. A typical DSC experiment would involve heating the sample at a constant rate (e.g., 10°C/min) to observe the curing peak.[7]
-
The effect of the accelerator can be quantified by the shift in the peak curing temperature to a lower value and the reduction in the onset temperature of the curing reaction.
Signaling Pathways and Catalytic Mechanisms
The catalytic action of tertiary amines in these systems involves the formation of intermediate complexes that lower the activation energy of the reactions.
Polyurethane Formation
In polyurethane synthesis, the tertiary amine catalyst is believed to form a complex with the hydroxyl group of the polyol, making the oxygen more nucleophilic and facilitating its attack on the isocyanate carbon.[8]
References
A Comparative Guide to 3-Dimethylaminomethyl-benzylamine and Other Benzylamine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, benzylamine derivatives serve as crucial building blocks and versatile reagents. Their utility spans from acting as directing groups in C-H functionalization to forming the backbone of numerous biologically active molecules. This guide provides a comparative analysis of 3-Dimethylaminomethyl-benzylamine against other common benzylamine derivatives, focusing on their performance in key synthetic transformations. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.
I. Performance in Catalytic C-H Functionalization
The strategic functionalization of C-H bonds is a cornerstone of modern organic synthesis. Benzylamine derivatives often play a pivotal role as directing groups, guiding transition metal catalysts to specific C-H bonds to ensure high regioselectivity. The performance of different benzylamine derivatives can vary significantly based on their electronic and steric properties.
A study on the meta-C–H functionalization of benzylamines using a palladium(II)/transient mediator strategy highlights the influence of substituents on reaction efficiency. While this particular study utilizes a removable directing group, the underlying principles of how benzylamine structure affects reactivity are broadly applicable.
Table 1: Comparison of Benzylamine Derivatives in Meta-C–H Arylation
| Benzylamine Derivative | Substituent | Yield (%) |
| Benzylamine | H | 95 |
| 3-Methylbenzylamine | 3-Me | 96 |
| 3-Methoxybenzylamine | 3-OMe | 96 |
| 3-Phenylbenzylamine | 3-Ph | 95 |
| 3-Bromobenzylamine | 3-Br | 89 |
| 3-(Trifluoromethyl)benzylamine | 3-CF3 | 61 |
Data is compiled from a study on meta-C–H functionalization of benzylamines. The reactions were performed using a removable pyridine-derived directing group. While this compound was not explicitly tested in this study, the data suggests that electron-donating groups at the meta position generally lead to high yields.
The dimethylaminomethyl group at the meta position in this compound is an electron-donating group, which, based on the trends observed, would be expected to perform well in such C-H functionalization reactions, likely affording high yields. The tertiary amine functionality could also offer unique coordination properties with the metal catalyst, potentially influencing reactivity and selectivity.
Experimental Protocol: Representative Meta-C–H Arylation of a Benzylamine Derivative
This protocol is adapted from a general procedure for the meta-C–H arylation of benzylamines using a removable directing group.
Materials:
-
Benzylamine derivative (e.g., 3-Methylbenzylamine)
-
Removable pyridine-derived directing group
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Acetylamino-2-hydroxypyridine ligand (L1)
-
2-Carbomethoxylnorbornene (NBE-CO₂Me)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
To a reaction vial, add the benzylamine derivative (0.2 mmol), the removable directing group (0.22 mmol), the aryl iodide (0.4 mmol), Pd(OAc)₂ (0.005 mmol, 2.5 mol%), the ligand L1 (0.02 mmol, 10 mol%), NBE-CO₂Me (0.1 mmol), and K₂CO₃ (0.4 mmol).
-
Add 1.0 mL of 1,4-dioxane to the vial.
-
Seal the vial and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the meta-arylated product.
II. Role in the Mannich Reaction
The Mannich reaction is a fundamental three-component condensation reaction in organic chemistry used to produce β-amino-carbonyl compounds. The choice of the amine component is critical to the reaction's outcome. This compound, possessing both a primary and a tertiary amine, offers interesting possibilities in this context, though its direct comparative performance data is scarce. However, we can infer its potential reactivity by examining the well-established Mannich reaction of phenols with formaldehyde and dimethylamine.
Table 2: Comparison of Amines in the Mannich Reaction with Phenol and Formaldehyde
| Amine | Product | Yield (%) | Reference |
| Dimethylamine | 2,4,6-Tris(dimethylaminomethyl)phenol | High | General Knowledge |
| Diethylamine | 2-(Diethylaminomethyl)phenol and bis(2-hydroxy-1-aryl)methanes | Moderate to Good | [1] |
The high reactivity of dimethylamine in the Mannich reaction with phenol suggests that the dimethylaminomethyl moiety in this compound could potentially participate in or influence similar reactions. The primary benzylic amine group could also act as the amine component, leading to different products.
Experimental Protocol: General Procedure for the Mannich Reaction of a Phenol
This protocol describes a typical Mannich reaction involving a phenol, formaldehyde, and a secondary amine.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in ethanol.
-
To the stirred solution, add formaldehyde (3.0 eq) followed by the dropwise addition of dimethylamine (3.0 eq).
-
The reaction mixture is then heated to reflux for a specified time (e.g., 2-6 hours).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
III. Application in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Benzylamines are frequently used as the amine component in various MCRs. A study on the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate to form N-substituted aminomethylenebisphosphonic acids provides insight into how different benzylamine derivatives perform.
Table 3: Performance of Substituted Benzylamines in a Three-Component Reaction
| Benzylamine Derivative | Product Yield (%) |
| Benzylamine | Good |
| p-Methylbenzylamine | 52 |
| m-Methylbenzylamine | 36 |
| p-Chlorobenzylamine | 42 |
| m-Chlorobenzylamine | 31 |
| p-Aminobenzylamine | 85 |
Data is compiled from a study on the three-component reaction to synthesize aminomethylenebisphosphonic acids.[2][3] The yield of the desired bisphosphonate is shown.
The data indicates that electronic effects of the substituents on the benzylamine ring play a significant role in the reaction outcome. The strong electron-donating amino group in p-aminobenzylamine resulted in the highest yield. This suggests that the electron-donating dimethylaminomethyl group in this compound would likely lead to a good yield in this type of multi-component reaction.
Experimental Protocol: Three-Component Synthesis of N-Substituted Aminomethylenebisphosphonic Acids
Materials:
-
Benzylamine derivative
-
Triethyl orthoformate
-
Diethyl phosphite
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of the benzylamine derivative (1.0 eq), triethyl orthoformate (4.0 eq), and diethyl phosphite (2.0 eq) is heated at a specified temperature (e.g., 135 °C) for a set duration (e.g., 12 hours).
-
After cooling, the reaction mixture is treated with concentrated hydrochloric acid and refluxed to hydrolyze the phosphonate esters.
-
The solution is then concentrated under reduced pressure.
-
The resulting solid is typically purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the N-substituted aminomethylenebisphosphonic acid.
IV. Visualizing Reaction Pathways and Workflows
To better understand the synthetic processes and the relationships between reactants and products, graphical representations are invaluable.
References
Efficacy of 3-Dimethylaminomethyl-benzylamine in Named Reactions: An Overview
Despite a comprehensive search of available scientific literature, there is currently no published data detailing the efficacy of 3-Dimethylaminomethyl-benzylamine in specific named organic reactions. This compound, featuring both a primary benzylic amine and a tertiary dimethylaminomethyl group on a benzene ring, is commercially available and noted as a potential catalyst, ligand, or intermediate in drug and dye synthesis.[1] However, specific examples of its application in named reactions, along with comparative data on its performance against other catalysts or reagents, are not documented in the reviewed literature.
Potential Reactivity and Catalytic Profile
Based on its structural features, this compound possesses two key functional groups that could impart catalytic activity or influence its reactivity in various transformations:
-
Primary Benzylamine Moiety: The -CH₂NH₂ group is a common feature in organocatalysis and can participate in reactions such as imine formation, which is a key step in many named reactions like the Mannich, Pictet-Spengler, and Strecker reactions. Benzylamines, in general, are known to undergo a variety of reactions, including oxidation to aldimines and participation in multi-component reactions.[2][3] For instance, substituted benzylamines have been studied in addition reactions to α,β-unsaturated compounds.[4]
-
Tertiary Amine Moiety: The -CH₂N(CH₃)₂ group can function as a Lewis base or a proton scavenger. The structurally similar N,N-dimethylbenzylamine is utilized as a catalyst in the formation of polyurethane foams and epoxy resins.[5] This suggests that the tertiary amine portion of this compound could also exhibit catalytic activity in condensation and polymerization reactions.
Analogous Reactions with Substituted Benzylamines
While direct data on this compound is absent, studies on other substituted benzylamines can offer insights into its potential applications:
-
Oxidation Reactions: The oxidation of para-substituted benzylamines by monoamine oxidase (MAO) has been studied to understand structure-activity relationships, showing that electronic effects of the substituents influence the reaction rate.[1] Similarly, the oxidation of substituted benzylamines by other oxidizing agents has been investigated, with the reaction proceeding through the formation of an aldimine.[2]
-
C-H Functionalization: Palladium-catalyzed enantioselective C-H cross-coupling of benzylamines has been achieved, demonstrating that the amine group can act as a directing group for functionalization of the aromatic ring.[6]
-
Three-Component Reactions: Benzylamines are known to participate in three-component reactions to synthesize complex molecules like aminomethylenebisphosphonates.[3] The specific substitution pattern on the benzylamine can influence the course and outcome of these reactions.
Hypothetical Experimental Workflow
Should researchers wish to investigate the efficacy of this compound in a named reaction, a general workflow could be proposed. For example, in a hypothetical Mannich-type reaction:
Caption: A general experimental workflow for evaluating a catalyst in a Mannich-type reaction.
Conclusion
At present, there is a notable absence of scientific literature detailing the specific use and efficacy of this compound in named reactions. While its chemical structure suggests potential for catalytic activity in various organic transformations, any such applications would require empirical validation. Researchers and professionals in drug development are encouraged to consider this compound as a novel candidate for catalysis, particularly in reactions where bifunctional amine catalysts may offer advantages. Future studies are needed to establish its reactivity profile and compare its performance against established catalytic systems.
References
A Comparative Guide to the Structural Validation of 3-Dimethylaminomethyl-benzylamine: Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the rigorous process of drug discovery and chemical synthesis, unambiguous structural validation of novel compounds is paramount. For a molecule such as 3-Dimethylaminomethyl-benzylamine, a substituted aromatic amine with multiple functional groups, confirming its precise three-dimensional architecture is critical for understanding its chemical properties and potential biological activity. While single-crystal X-ray crystallography stands as the gold standard for absolute structure determination, a suite of spectroscopic techniques provides complementary and often more readily accessible data. This guide offers an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural validation of this compound.
At a Glance: Comparison of Structural Validation Techniques
The choice of analytical method for structural elucidation depends on the nature of the sample, the level of detail required, and available resources. The following table summarizes the key performance metrics of each technique in the context of analyzing a small organic molecule like this compound.
| Parameter | Single-Crystal X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | Electrospray Ionization Mass Spectrometry (ESI-MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1][2][3] | Connectivity of atoms, chemical environment of ¹H and ¹³C nuclei, stereochemical relationships.[4][5] | Molecular weight, elemental composition (with high resolution), fragmentation patterns.[6][7] | Presence of specific functional groups.[8][9][10] |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm).[11] | Soluble sample (1-10 mg) in a deuterated solvent.[12][13] | Soluble sample (microgram to nanogram quantities) in a volatile solvent.[14] | Solid, liquid, or gas sample (mg quantities).[15] |
| Data Unambiguity | High (provides absolute structure).[16] | High for connectivity, can be ambiguous for complex stereochemistry without 2D NMR. | High for molecular weight, fragmentation can be complex to interpret.[17] | Low (indicates functional groups, not full structure).[18] |
| Throughput | Low (crystal growth can be time-consuming). | High. | High. | High. |
| Cost | High (instrumentation and maintenance). | Moderate to High. | Moderate. | Low. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for each of the discussed analytical techniques.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened to find optimal conditions.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] The crystal is cooled (typically to 100 K) to reduce thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[1][2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined to best fit the experimental data.[19]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon.[20][21][22]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
-
Spectral Interpretation: Chemical shifts, signal integrations (for ¹H NMR), and coupling patterns (for ¹H NMR) are analyzed to determine the structure.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent compatible with ESI, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL, which is then further diluted.[14] The solution should be free of non-volatile salts.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.[23]
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
Sample Spectrum: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[10]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule.[9][24][25]
Visualizing the Workflow and Data Relationships
To better illustrate the logical flow of these analytical processes and the relationships between the data they generate, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for structural validation.
Caption: Integration of data from multiple techniques.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is unparalleled in the detail and certainty it provides. However, its requirement for a high-quality single crystal can be a significant bottleneck. Spectroscopic methods, particularly a combination of NMR and mass spectrometry, offer a powerful and high-throughput alternative for confirming the molecular structure. NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy serves as a rapid and straightforward method to verify the presence of key functional groups. A comprehensive approach, integrating data from these complementary techniques, provides the highest level of confidence in the structural assignment of a novel chemical entity.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionsource.com [ionsource.com]
- 8. scribd.com [scribd.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. eas.org [eas.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mit.edu [web.mit.edu]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. webassign.net [webassign.net]
- 16. rigaku.com [rigaku.com]
- 17. waters.com [waters.com]
- 18. compoundchem.com [compoundchem.com]
- 19. fiveable.me [fiveable.me]
- 20. chem.uiowa.edu [chem.uiowa.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. nmr.ceitec.cz [nmr.ceitec.cz]
- 23. longdom.org [longdom.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Interpreting IR Spectra [chemistrysteps.com]
A Comparative Guide to the Synthesis and Potential Reactivity of 3-Dimethylaminomethyl-benzylamine
For researchers, scientists, and professionals in drug development, substituted benzylamines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. This guide provides a comparative analysis of common synthetic methodologies applicable to 3-Dimethylaminomethyl-benzylamine and explores its potential reactivity based on mechanistic studies of related compounds.
Comparison of Synthetic Routes for Substituted Benzylamines
The efficient synthesis of substituted benzylamines like this compound is a cornerstone of many research and development projects. The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and the tolerance of other functional groups within the molecule. Three primary methods for their synthesis are Reductive Amination, the Gabriel Synthesis, and Direct Alkylation.[1][2]
Data Presentation: Synthesis Method Comparison
The following table summarizes the key quantitative and qualitative aspects of these common synthetic methods. The data presented is representative of the synthesis of substituted benzylamines and can be considered as a general guideline for the synthesis of this compound.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[1][2] | 0.5 - 4[1][2] | 60 - 70[1][2] | Wide substrate scope, one-pot procedure, mild conditions. | Requires a suitable reducing agent; potential for over-alkylation.[1][2] |
| Gabriel Synthesis | 60 - 79%[1][2] | 3 - 5[1][2] | Reflux[1][2] | High purity of primary amine, avoids over-alkylation. | Limited to primary amines; harsh hydrolysis conditions can affect sensitive functional groups.[1][2] |
| Direct Alkylation | Variable[1][2] | Variable[1][2] | Variable[1][2] | Industrially important and straightforward. | Often leads to a mixture of primary, secondary, and tertiary amines, requiring further purification.[1][2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and would require optimization for the specific synthesis of this compound.
Reductive Amination
-
Step 1: Imine Formation: Dissolve 3-formyl-N,N-dimethylbenzylamine (or a suitable precursor) in a suitable solvent (e.g., methanol, dichloroethane).
-
Step 2: Addition of Amine Source: Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) to the solution.
-
Step 3: Reduction: Introduce a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) to the reaction mixture.
-
Step 4: Work-up and Purification: Quench the reaction, extract the product, and purify using column chromatography or distillation.
Gabriel Synthesis
-
Step 1: Phthalimide Alkylation: React potassium phthalimide with 3-(chloromethyl)-N,N-dimethylbenzylamine in a suitable solvent like DMF.
-
Step 2: Hydrolysis: Treat the resulting N-benzylphthalimide with hydrazine hydrate in a solvent like ethanol under reflux to cleave the phthalimide group.[2]
-
Step 3: Isolation: After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.[2]
-
Step 4: Extraction & Purification: Acidify the filtrate, wash with an organic solvent, and then make the aqueous solution alkaline to liberate the free amine. Extract the benzylamine and purify.[2]
Direct Alkylation
-
Step 1: Reaction Setup: Combine 3-(chloromethyl)-N,N-dimethylbenzylamine with a large excess of ammonia in a sealed reaction vessel.
-
Step 2: Reaction Conditions: Heat the mixture under pressure.
-
Step 3: Work-up and Purification: After the reaction is complete, cool the vessel, and separate the desired primary amine from secondary and tertiary amine byproducts through distillation or chromatography.
Mechanistic Insights and Potential Reactivity
The presence of the tertiary amine group (-N(CH3)2) and the primary amine group (-CH2NH2) on the same molecule suggests several potential reaction pathways and applications.
Catalytic Activity
N,N-dimethylbenzylamine is known to act as a catalyst for the formation of polyurethane foams and epoxy resins.[3] The tertiary amine functionality in this compound could allow it to function similarly as a basic catalyst or a curing agent.
Directed ortho-Metalation
N,N-dimethylbenzylamine undergoes directed ortho-metalation with organolithium reagents, where the dimethylamino group directs the lithiation to the ortho position of the benzene ring.[3] It is plausible that the dimethylaminomethyl group in this compound could also act as a directing group, although the presence of the acidic proton on the primary amine would likely interfere with this reaction unless protected.
C-H Functionalization
Recent studies have shown that benzylamines can undergo direct C(sp³)–H functionalization at the benzylic position.[4] These reactions are often catalyzed by transition metals or photoredox catalysts and allow for the introduction of various functional groups, providing a pathway to more complex molecules.[4][5]
Visualizations
Experimental Workflows
Caption: Workflow for Reductive Amination.
Caption: Workflow for Gabriel Synthesis.
Potential Reaction Pathway
Caption: Hypothetical Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective α-C(sp3)–H arylation of dialkylamines via hydrogen atom transfer catalysis-enabled radical aryl migration - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalyst Performance: A Comparative Guide to Benzylamine-type Catalysts in Polymer Chemistry
A Note on 3-Dimethylaminomethyl-benzylamine: Extensive research of scientific literature and patent databases did not yield specific performance data for this compound as a catalyst. To provide a valuable resource for researchers, this guide presents a comparative analysis of structurally similar and widely used benzylamine-type catalysts. The data herein focuses on N,N-Dimethylbenzylamine (BDMA) and its alternatives, offering a benchmark for the potential performance of this compound. Experimental validation is recommended to determine the precise catalytic activity of the target compound.
Introduction
Tertiary amine catalysts are crucial in various organic syntheses and polymer chemistry, particularly in the production of polyurethanes and the curing of epoxy resins. These catalysts influence reaction kinetics, cure times, and the final physical properties of the materials. This guide provides a comparative overview of the performance of N,N-Dimethylbenzylamine (BDMA), a common tertiary amine catalyst, against other frequently used alternatives. The information is intended for researchers, scientists, and professionals in drug development and material science to aid in catalyst selection and experimental design.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of selected tertiary amine catalysts in polyurethane foam and epoxy resin applications. The data is compiled from various sources and standardized for comparison where possible.
| Catalyst | Application | Key Performance Metrics | Observations |
| N,N-Dimethylbenzylamine (BDMA) | Polyurethane Foam | Moderate activity, balanced blowing/gelling reactions | Improves foam surface adhesion and results in a uniform cell structure.[1] |
| Epoxy Resins | Accelerator for anhydride and amine hardeners | Reduces curing time and enhances crosslinking efficiency, influencing final mechanical and thermal properties.[2][3] | |
| Triethylenediamine (TEDA/DABCO) | Polyurethane Foam | Strong gelling catalyst | Potent catalyst due to its unhindered bicyclic structure, providing excellent accessibility for isocyanate groups.[4][5] |
| Epoxy Resins | Effective in ring-opening reactions | Used to catalyze the reaction between epoxides and amines or thiols. | |
| Dimethylcyclohexylamine (DMCHA) | Polyurethane Foam | Strong base, effective gelling catalyst | Widely used in rigid polyurethane foams, contributing to faster gel times and robust cellular structures.[4][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of catalyst performance. Below are summarized protocols for key experiments in polyurethane and epoxy systems, based on industry standards.
Polyurethane Foam Catalyst Performance Evaluation (Cup Test)
This method is adapted from ASTM D7487 and is used to determine the reactivity profile of a polyurethane foam formulation.[7]
Objective: To measure the characteristic reaction times of a polyurethane foam system in the presence of a catalyst.
Materials and Equipment:
-
Polyol blend (polyol, surfactant, blowing agent, catalyst)
-
Isocyanate (e.g., MDI or TDI)
-
Paper cup (e.g., 250 mL)
-
Mixing paddle and motor (e.g., 2000-3000 rpm)
-
Stopwatch
-
Fume hood
-
Thermocouple (optional)
Procedure:
-
Pre-condition the polyol blend and isocyanate to a specified temperature (e.g., 25 °C).
-
Weigh the required amount of polyol blend into the paper cup.
-
Add the stoichiometric amount of isocyanate to the polyol blend.
-
Immediately start the stopwatch and begin mixing at a high speed for a specified time (e.g., 5-10 seconds).
-
Stop mixing and observe the foam reaction, recording the following times:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time (String Time): The time when the foam becomes tacky and forms strings when touched with a wooden spatula.
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.
-
Rise Time: The time until the foam has reached its maximum height.
-
-
The free-rise density of the foam can also be determined by weighing the final foam sample of a known volume (ASTM D1622).[5]
Epoxy Resin Gel Time Determination
This protocol is based on ASTM D3532 and is used to measure the gel time of an epoxy resin system.[8][9][10]
Objective: To determine the time it takes for a catalyzed epoxy resin system to transition from a liquid to a gelled state at a specific temperature.
Materials and Equipment:
-
Epoxy resin and hardener
-
Catalyst
-
Hot plate with controlled temperature
-
Microscope slides or cover glasses
-
Wooden applicator or probe
-
Stopwatch
Procedure:
-
Preheat the hot plate to the desired curing temperature.
-
Thoroughly mix the epoxy resin, hardener, and catalyst in the correct proportions.
-
Place a small amount of the mixed resin system onto a preheated microscope slide on the hot plate.
-
Start the stopwatch immediately.
-
Continuously probe the resin with a wooden applicator, observing its viscosity.
-
The Gel Time is the point at which the resin no longer forms a continuous liquid string when the applicator is drawn away, but rather breaks or forms a gel-like thread.
-
Record the elapsed time as the gel time.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to catalyst evaluation.
References
- 1. China N,N-dimethylbenzylamine (FENTACAT BDMA,) CAS NO. 103-83-3, BDMA factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 2. Gel time | Epic Resins - Manufacturer of Epoxy Resins and Polyurethane Compounds [epicresins.com]
- 3. nbinno.com [nbinno.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 6. ohans.cn [ohans.cn]
- 7. store.astm.org [store.astm.org]
- 8. trl.com [trl.com]
- 9. ASTM D3532/D3532M: 2019 Gel Time Test for Carbon Fiber-Epoxy Prepreg [bsbedge.com]
- 10. store.astm.org [store.astm.org]
Spectroscopic Standoff: A Comparative Analysis of 3-Dimethylaminomethyl-benzylamine and Its Positional Isomers
For Immediate Publication
A detailed spectroscopic comparison of 3-Dimethylaminomethyl-benzylamine and its ortho- and para-isomers is presented for researchers, scientists, and drug development professionals. This guide provides predicted quantitative spectroscopic data, detailed experimental protocols for data acquisition, and visual workflows to aid in the characterization and differentiation of these closely related compounds.
In the landscape of pharmaceutical research and development, the precise structural elucidation of isomeric compounds is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide focuses on a spectroscopic comparison of this compound and its corresponding 2- and 4-isomers, providing a foundational dataset for their identification and differentiation.
Due to a lack of available experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for initial characterization and for guiding experimental work.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, key IR absorption bands, and expected mass spectrometry fragmentation for this compound and its isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) - 2-isomer | Predicted Chemical Shift (δ, ppm) - 3-isomer | Predicted Chemical Shift (δ, ppm) - 4-isomer |
| -CH₂(N(CH₃)₂) | ~3.5 - 3.7 (s, 2H) | ~3.4 - 3.6 (s, 2H) | ~3.4 - 3.6 (s, 2H) |
| -N(CH₃)₂ | ~2.2 - 2.4 (s, 6H) | ~2.2 - 2.4 (s, 6H) | ~2.2 - 2.4 (s, 6H) |
| -CH₂(NH₂) | ~3.8 - 4.0 (s, 2H) | ~3.8 - 4.0 (s, 2H) | ~3.8 - 4.0 (s, 2H) |
| -NH₂ | ~1.5 - 2.5 (br s, 2H) | ~1.5 - 2.5 (br s, 2H) | ~1.5 - 2.5 (br s, 2H) |
| Aromatic-H | ~7.1 - 7.4 (m, 4H) | ~7.1 - 7.4 (m, 4H) | ~7.3 (d, 2H), ~7.2 (d, 2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) - 2-isomer | Predicted Chemical Shift (δ, ppm) - 3-isomer | Predicted Chemical Shift (δ, ppm) - 4-isomer |
| -CH₂(N(CH₃)₂) | ~62 - 65 | ~63 - 66 | ~63 - 66 |
| -N(CH₃)₂ | ~45 - 47 | ~45 - 47 | ~45 - 47 |
| -CH₂(NH₂) | ~45 - 48 | ~46 - 49 | ~46 - 49 |
| Aromatic C-C | ~127 - 130 | ~126 - 129 | ~128 - 130 |
| Aromatic C-CH₂ | ~138 - 141 | ~139 - 142 | ~137 - 140 |
| Aromatic C-CH₂ | ~135 - 138 | ~138 - 141 | ~140 - 143 |
Table 3: Predicted Key FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands, medium) |
| C-H Stretch (aromatic) | 3000 - 3100 (sharp, weak to medium) |
| C-H Stretch (aliphatic) | 2800 - 3000 (medium to strong) |
| C=C Stretch (aromatic) | 1450 - 1600 (medium, multiple bands) |
| C-N Stretch | 1020 - 1250 (medium) |
| N-H Bend (amine) | 1550 - 1650 (medium) |
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| Isomer | Parent Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Proposed Structure |
| All Isomers | 164 | 147 ([M-NH₃]⁺), 120 ([M-N(CH₃)₂]⁺), 91 ([C₇H₇]⁺, tropylium ion), 58 ([CH₂=N(CH₃)₂]⁺) |
Experimental Protocols
The following are standard protocols for the acquisition of spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
-
The standard electron energy for EI is 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the analytical process and potential biological context, the following diagrams are provided.
Caption: Workflow for Spectroscopic Comparison of Isomers.
Caption: Generalized GPCR Signaling Pathway for Benzylamine Derivatives.
Disclaimer: The spectroscopic data presented in this guide are computationally predicted and have not been experimentally verified. This information is intended for guidance and comparative purposes only. Experimental verification is essential for definitive structural elucidation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-Dimethylaminomethyl-benzylamine against structurally related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on the activities of closely related benzylamine derivatives. The primary activities explored are antibacterial effects and monoamine oxidase (MAO) inhibition, areas where benzylamine scaffolds have shown significant promise.
Structural Comparison
This compound is a substituted toluene with a dimethylaminomethyl group and an aminomethyl group at the meta positions. Its biological activity can be inferred by comparing it to other substituted benzylamines where the nature and position of substituents have been systematically varied and tested.
For the purpose of this guide, we will compare this compound to representative compounds from the literature that have demonstrated antibacterial and MAO inhibitory activities.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for compounds structurally related to this compound.
Table 1: Antibacterial Activity of Benzylamine Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 6l | Substituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Pseudomonas aeruginosa | 0.002 | [1] |
| Staphylococcus epidermidis | 0.004 | [1] | ||
| 6m | Substituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Pseudomonas aeruginosa | 0.004 | [1] |
| Staphylococcus epidermidis | 0.002 | [1] | ||
| Compound 9 | 3-Methoxybenzamide derivative with fluorine substitution | Mycobacterium smegmatis | - (Zone ratio of 0.62) | [2] |
| Staphylococcus aureus | - (Zone ratio of 0.44) | [2] |
Table 2: Monoamine Oxidase (MAO) Inhibition by Benzylamine Derivatives
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Reference |
| M58539 (15h) | 4-Substituted benzylamine derivative | Beta-tryptase | 5.0 | [3] |
| 3'-Me-DAB | 3'-methyl-4-dimethylaminoazobenzene | MAO-B | Competitive Inhibition | [4] |
Note: Specific IC50 values for 3'-Me-DAB were not provided in the abstract, but it was identified as a competitive and reversible inhibitor of MAO-B.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
3.1. Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The antibacterial activity of the benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives (compounds 6l and 6m) was evaluated using a broth microdilution method.[1]
-
Bacterial Strains: Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacterial strains were used.
-
Culture Preparation: Bacteria were cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension was then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Incubation: An equal volume of the diluted bacterial suspension was added to each well. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
3.2. In Vitro Beta-Tryptase Inhibition Assay
The inhibitory activity of 4-substituted benzylamine derivatives against beta-tryptase was determined using a fluorometric assay.[3]
-
Enzyme and Substrate: Human lung tryptase and a synthetic fluorogenic substrate were used.
-
Assay Buffer: The assay was performed in a buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
Compound Preparation: Test compounds were dissolved in DMSO and pre-incubated with the enzyme in the assay buffer.
-
Reaction Initiation: The reaction was initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate was monitored over time using a fluorescence plate reader.
-
IC50 Calculation: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
4.1. Monoamine Oxidase Inhibition and its Consequences
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the mechanism of action for MAOI antidepressants.[5]
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
4.2. General Workflow for Screening Antibacterial Compounds
The process of discovering new antibacterial agents involves a series of steps from initial screening to the determination of specific activity metrics.
Caption: Workflow for Antibacterial Compound Screening.
Conclusion
References
- 1. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential inhibition of the B-form of monoamine oxidase in the liver of rats given 3'-methyl-4-dimethylaminoazobenzene in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
A DFT-Guided Comparative Analysis of the Catalytic Cycle of Benzylamine Derivatives
Introduction:
The presented catalytic cycle involves several key stages: N-H deprotonation, C-H activation, migratory insertion of the alkene, and catalyst regeneration.[1][2] By examining the computed free energy barriers for each step, we can identify the rate-determining step and compare the relative feasibility of each transformation within the cycle. This comparative approach offers a deeper understanding of the catalyst's performance throughout its operational pathway.
Quantitative Data Summary
The following table summarizes the calculated Gibbs free energy barriers for the key transition states in the catalytic cycle of iridium-catalyzed benzylamine ortho C–H alkenylation. The energies are reported in kcal/mol and provide a quantitative comparison of the different steps in the reaction mechanism.
| Catalytic Cycle Stage | Transition State (TS) | Gibbs Free Energy Barrier (kcal/mol) | Description |
| N-H Deprotonation | TS2 | 18.6 | N-H bond cleavage via a concerted metalation-deprotonation pathway.[1][2] |
| Migratory Insertion | TS7 | 21.3 | Insertion of ethyl acrylate into the Ir-C bond, identified as the rate-determining step.[1] |
| N-Protonation | TS9 | 15.7 | Protonation of the nitrogen atom with the assistance of acetic acid.[1] |
| β-H Elimination | TS11 | 19.8 | Elimination of a β-hydride to form the final product and regenerate the catalyst.[1] |
Experimental and Computational Protocols
Computational Details:
All DFT calculations were performed using the Gaussian 09 program.[2] The geometries of all reactants, intermediates, transition states, and products were fully optimized using a specific functional and basis set combination. Vibrational frequency calculations were carried out at the same level of theory to characterize the nature of the stationary points. A true minimum on the potential energy surface was confirmed by the absence of imaginary frequencies, while a transition state was identified by the presence of a single imaginary frequency.
Experimental Procedure (for the studied reaction):
The iridium-catalyzed oxidative alkenylation of benzylamines is typically carried out using a directing group, such as pentafluorobenzoyl (PFB), to control the ortho-selectivity.[1][2] A possible experimental setup would involve reacting the N-PFB protected benzylamine with ethyl acrylate in the presence of a suitable iridium catalyst, such as [Cp*Ir(OAc)2], and an acetate source. The reaction progress would be monitored by standard analytical techniques like TLC or GC-MS. A kinetic isotope effect (KIE) experiment, as mentioned in the computational study, would involve the synthesis of a deuterated substrate to probe whether the C-H activation step is rate-determining.[1]
Visualizing the Catalytic Pathway
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of the benzylamine catalytic cycle.
Figure 1: Proposed catalytic cycle for the Iridium-catalyzed ortho-alkenylation of benzylamine.
Figure 2: A logical workflow for investigating the benzylamine catalytic reaction.
References
Safety Operating Guide
Safe Disposal of 3-Dimethylaminomethyl-benzylamine: A Procedural Guide
For immediate reference, treat 3-Dimethylaminomethyl-benzylamine as a hazardous substance. Due to its irritant properties and largely uninvestigated toxicological profile, stringent adherence to safety protocols during handling and disposal is imperative.
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound (CAS No. 246258-97-9), designed for researchers, scientists, and professionals in drug development. The information is compiled to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard and Safety Summary
While a complete toxicological profile for this compound is not fully established, it is known to be an irritant that may be harmful by ingestion and inhalation.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.[1]
| Hazard Classification | Precautionary Measures |
| Acute Effects | Irritant; potentially harmful if ingested or inhaled.[1] Irritating to mucous membranes and upper respiratory tract.[1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing, and chemical-resistant boots are required.[1] |
| Handling Environment | Ensure adequate ventilation.[1] Use only within a chemical fume hood.[1] Have a safety shower and eye wash station readily available.[1] |
Spill & Emergency Procedures
In the event of a spill, immediate containment and cleanup are crucial to prevent exposure and environmental contamination.
| Spill Size | Containment & Cleanup Protocol |
| Small Spills | 1. Wear appropriate PPE, including a respirator.[1] 2. Absorb liquid spills with an inert material (e.g., sand, vermiculite). For solid spills, carefully scoop the material.[1] 3. Place the absorbed or scooped material into a designated, labeled, and sealed container for hazardous waste.[1] 4. Ventilate the area and decontaminate the spill site with an appropriate solvent, collecting all cleaning materials as hazardous waste.[1] |
| Large Spills | 1. Evacuate the immediate area. 2. Alert your institution's environmental health and safety (EHS) office. 3. Only personnel trained in hazardous material spill response should address large spills. |
Step-by-Step Disposal Protocol
Proper segregation and containment of chemical waste are fundamental to safe laboratory practices. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all materials contaminated with this compound, such as weighing papers, contaminated gloves, and bench paper, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated hazardous liquid waste container.
-
Ensure the waste container is compatible with the solvent used. Do not mix with incompatible waste streams.
-
-
Unused Compound:
-
Unused or expired this compound should be disposed of in its original container or a compatible, well-sealed hazardous waste container.
-
2. Containerization and Labeling:
-
Container Selection: Use only approved, chemically resistant containers for hazardous waste. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
3. Storage and Final Disposal:
-
Storage: Store sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Storage should be in a designated satellite accumulation area.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for 3-Dimethylaminomethyl-benzylamine
For Immediate Reference by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of 3-Dimethylaminomethyl-benzylamine (CAS 246258-97-9). Given the limited specific hazard data for this compound, a precautionary approach is mandated, treating it as a potentially hazardous substance based on structurally similar chemicals.[1][2]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to prevent skin and eye contact, as well as inhalation.[3][4][5][6]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a full-face shield where splashing is possible.[3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., polymer laminate) and protective clothing.[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[5] |
Emergency Procedures
Immediate action is required in the event of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[4][5][6] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][8] |
Handling and Storage
Proper handling and storage are crucial to maintaining a safe laboratory environment.
-
Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[1][5] Avoid breathing vapor or mist and prevent contact with skin and eyes.[1] Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials such as acids and strong oxidizing agents.[5][8]
Spill and Disposal Plan
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][5] Remove all sources of ignition.[1][5]
-
Small Spills : Absorb the spill with inert material (e.g., dry sand or earth) and place it in a chemical waste container.[5]
-
Waste Disposal : Dispose of contaminated materials and unused chemicals in accordance with local, state, and federal regulations.[5][8] Do not allow the chemical to enter drains.[1]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. cdmsweb.3m.com [cdmsweb.3m.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
